PI3K-IN-10
Description
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Structure
3D Structure
Properties
Molecular Formula |
C23H19ClN6O |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-[3-(8-chloroquinolin-4-yl)-7-(1H-imidazol-5-yl)benzimidazol-5-yl]morpholine |
InChI |
InChI=1S/C23H19ClN6O/c24-18-3-1-2-16-20(4-5-26-22(16)18)30-14-28-23-17(19-12-25-13-27-19)10-15(11-21(23)30)29-6-8-31-9-7-29/h1-5,10-14H,6-9H2,(H,25,27) |
InChI Key |
VBMKNYDAJNYWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C3C(=C2)N(C=N3)C4=C5C=CC=C(C5=NC=C4)Cl)C6=CN=CN6 |
Origin of Product |
United States |
Foundational & Exploratory
PI3K-IN-10: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of PI3K-IN-10, a representative pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The information presented herein is a synthesis of established knowledge regarding well-characterized pan-PI3K inhibitors, providing a foundational understanding for research and development professionals.
Core Mechanism of Action
This compound is a small molecule that potently and selectively inhibits the catalytic activity of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of fundamental cellular functions, including proliferation, growth, survival, and metabolism.[1][2] In a vast number of human cancers, this pathway is constitutively activated due to genetic alterations such as activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit, or loss of the tumor suppressor PTEN (Phosphatase and Tensin homolog).[3][4]
The primary mechanism of this compound involves the competitive inhibition of ATP binding to the kinase domain of the p110 subunit. This action blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to the secondary messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] The subsequent reduction in cellular PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, most notably the serine/threonine kinase AKT (also known as Protein Kinase B), to the plasma membrane, thereby precluding its activation.[4]
By disrupting this key signaling node, this compound effectively abrogates downstream signaling, leading to a cascade of anti-cancer effects including the inhibition of cell proliferation, induction of apoptosis, and a reduction in cell metabolism.[1][5]
Signaling Pathway Inhibition
The inhibitory effect of this compound on the PI3K/AKT/mTOR pathway is depicted in the signaling diagram below.
Caption: The PI3K/AKT signaling pathway illustrating the inhibitory action of this compound.
Quantitative Data Summary
The biological activity of this compound is quantified through a series of in vitro and in vivo assays. The following tables provide representative data for a pan-PI3K inhibitor.
Table 1: In Vitro Kinase Inhibition Profile
| PI3K Isoform | IC₅₀ (nM) |
| p110α | 4 |
| p110β | 25 |
| p110δ | 6 |
| p110γ | 48 |
| IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity of each PI3K isoform. |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | GI₅₀ (nM) |
| T47D | Breast | Mutated | Wild-type | 120 |
| PC-3 | Prostate | Wild-type | Null | 180 |
| U87MG | Glioblastoma | Wild-type | Null | 165 |
| HT-29 | Colorectal | Mutated | Wild-type | 210 |
| GI₅₀ (half-maximal growth inhibition) values represent the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50%. |
Table 3: In Vivo Anti-Tumor Efficacy in a U87MG Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) | p-value |
| Vehicle | - | 0 | - |
| This compound | 25 | 52 | <0.05 |
| This compound | 50 | 78 | <0.01 |
| Tumor growth inhibition is measured at the end of the study (e.g., day 21) relative to the vehicle control group. p.o. = oral administration; q.d. = once daily. |
Experimental Protocols
The characterization of this compound relies on a suite of standardized experimental protocols.
In Vitro PI3K Kinase Assay
-
Objective: To determine the IC₅₀ of this compound against the catalytic activity of purified PI3K isoforms.
-
Methodology:
-
Recombinant human PI3K isoforms are incubated with a serial dilution of this compound in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the lipid substrate PIP2.
-
Following incubation, the amount of the reaction product, PIP3, is quantified using a competitive fluorescence polarization assay or a luminescence-based assay.
-
The dose-response curves are generated, and IC₅₀ values are calculated using a non-linear regression model.
-
Western Blot Analysis of Downstream Signaling
-
Objective: To confirm the on-target activity of this compound in a cellular context by assessing the phosphorylation status of key downstream effectors.
-
Methodology:
-
Cancer cells with a constitutively active PI3K pathway (e.g., T47D or PC-3) are treated with varying concentrations of this compound for a defined period (e.g., 2 hours).
-
Cells are lysed, and protein concentrations are normalized.
-
Cell lysates are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein (Ser235/236), and total S6.
-
A loading control, such as β-actin, is used to ensure equal protein loading.
-
Blots are incubated with appropriate secondary antibodies and visualized using chemiluminescence. A dose-dependent decrease in the phosphorylation of AKT and S6 indicates target engagement.
-
Cell Proliferation Assay
-
Objective: To measure the anti-proliferative effects of this compound on cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a fluorescence-based assay like CellTiter-Blue.[6]
-
Absorbance or fluorescence is measured, and the percentage of growth inhibition relative to vehicle-treated cells is calculated to determine the GI₅₀ value.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
-
Methodology:
-
Human cancer cells (e.g., U87MG) are subcutaneously implanted into immunocompromised mice.
-
Once tumors reach a predetermined volume (e.g., 150-200 mm³), mice are randomized into vehicle control and treatment groups.
-
This compound is administered daily via oral gavage at one or more dose levels.
-
Tumor volumes and body weights are measured bi-weekly.
-
Experimental and Logical Workflow
The preclinical development and characterization of a PI3K inhibitor like this compound follows a logical progression from in vitro characterization to in vivo validation.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 4. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
PI3K-IN-10: A Technical Guide for a Pan-PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all class I PI3K isoforms (α, β, δ, and γ), represent a broad-spectrum approach to disrupt this oncogenic signaling. PI3K-IN-10 is a potent, benzimidazole-derived pan-PI3K inhibitor.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, and offers detailed, representative protocols for its characterization. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes illustrative data from other well-characterized pan-PI3K inhibitors to provide a practical framework for its evaluation.
Introduction to the PI3K Signaling Pathway
The PI3K signaling pathway is a central node in cellular signal transduction, integrating signals from various receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and Ras. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits pleckstrin homology (PH) domain-containing proteins, most notably AKT (also known as protein kinase B), to the plasma membrane, leading to their activation. Activated AKT, in turn, phosphorylates a myriad of downstream substrates, orchestrating a cascade of cellular responses that promote cell survival, proliferation, and growth. The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.
References
The PI3K/AKT/mTOR Pathway: A Technical Guide to Inhibition by PI3K-IN-10
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "PI3K-IN-10" is used here as a representative placeholder to illustrate the effects of a potent and selective PI3K inhibitor on the PI3K/AKT/mTOR signaling pathway. The following data and protocols are based on established knowledge of well-characterized PI3K inhibitors and do not pertain to a specific, uniquely identified agent named "this compound" in the current scientific literature.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4][5] PI3K inhibitors are a class of drugs designed to block the activity of the PI3K enzyme, thereby attenuating downstream signaling and impeding tumor progression.[6] This technical guide provides an in-depth analysis of the effects of a representative PI3K inhibitor, "this compound," on the PI3K/AKT/mTOR pathway.
The PI3K/AKT/mTOR Signaling Cascade
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines.[3][7] This activation leads to the recruitment and activation of PI3K at the plasma membrane.
PI3K Activation and Downstream Signaling:
-
PI3K Activation: Class I PI3Ks, the most relevant to cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[8] Upon growth factor stimulation, the p85 subunit binds to phosphorylated tyrosine residues on activated receptors or adaptor proteins, leading to the activation of the p110 catalytic subunit.[3]
-
PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][9]
-
AKT Activation: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[2] This co-localization at the membrane facilitates the phosphorylation and full activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[2]
-
mTOR Pathway Activation: Activated AKT phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb.[10] This leads to the activation of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[10]
-
Downstream Effectors: mTORC1 phosphorylates several key downstream targets, including p70S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein translation and cell proliferation.[6]
The tumor suppressor Phosphatase and Tensin Homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signal.[1][11]
Mechanism of Action of this compound
This compound is a hypothetical potent and selective inhibitor of the Class I PI3K enzymes. By binding to the ATP-binding pocket of the p110 catalytic subunit, this compound prevents the phosphorylation of PIP2 to PIP3. This blockade of PIP3 production leads to the subsequent inhibition of AKT and mTOR activation and the suppression of downstream signaling events that drive cell growth and survival.
Quantitative Analysis of this compound Activity
The following tables summarize representative quantitative data for a potent PI3K inhibitor, illustrating the expected effects of "this compound."
Table 1: In Vitro Kinase Inhibitory Activity of a Representative PI3K Inhibitor
| PI3K Isoform | IC₅₀ (nM) |
| p110α | 5 |
| p110β | 25 |
| p110δ | 10 |
| p110γ | 50 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Cellular Activity of a Representative PI3K Inhibitor in a Cancer Cell Line
| Parameter | Assay | IC₅₀ (nM) |
| p-AKT (Ser473) Inhibition | Western Blot | 50 |
| p-S6K (Thr389) Inhibition | Western Blot | 75 |
| Cell Proliferation | CellTiter-Glo® | 150 |
Cellular IC₅₀ values represent the concentration of the inhibitor required to induce a 50% maximal effect in a cellular context.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of PI3K inhibitors are provided below.
Western Blotting for Phospho-Protein Analysis
Objective: To quantify the inhibition of PI3K pathway signaling by measuring the phosphorylation status of key downstream proteins (e.g., AKT, S6K).
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, U87-MG) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PI3K inhibitor or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT (Ser473) and S6K (Thr389) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of the compound against specific PI3K isoforms.
Methodology:
-
Assay Principle: Utilize a biochemical assay that measures the production of ADP, which is directly proportional to the kinase activity. A common format is the ADP-Glo™ Kinase Assay (Promega).
-
Reaction Setup: In a 384-well plate, combine the recombinant PI3K enzyme (p110α, β, δ, or γ), the lipid substrate (PIP2), and ATP.
-
Inhibitor Addition: Add serial dilutions of the PI3K inhibitor or vehicle control to the reaction mixture.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
Cell Proliferation Assay
Objective: To assess the effect of the PI3K inhibitor on the growth of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor or vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and determine the IC₅₀ for cell proliferation inhibition by plotting the dose-response curve.
Visualizing the Impact of this compound
The following diagrams illustrate the PI3K/AKT/mTOR pathway and the mechanism of inhibition by this compound.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Mechanism of action of this compound.
Conclusion
The PI3K/AKT/mTOR pathway is a central regulator of cell fate, and its aberrant activation is a hallmark of many cancers. PI3K inhibitors, represented here by "this compound," offer a promising therapeutic strategy by effectively blocking this oncogenic signaling cascade. A thorough understanding of the mechanism of action, coupled with robust quantitative analysis and detailed experimental validation, is essential for the successful development and clinical application of these targeted therapies. This guide provides a foundational framework for researchers and drug developers working to advance the field of PI3K-targeted cancer treatment.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer | springermedizin.de [springermedizin.de]
- 5. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Regulation of PI3K effector signalling in cancer by the phosphoinositide phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
PI3K-IN-10 and Apoptosis Induction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanisms by which the representative phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-10, induces apoptosis in cancer cells. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[2][3][4] This document details the signaling pathways affected by PI3K inhibition, presents quantitative data from studies on relevant compounds, and provides detailed experimental protocols for investigating these effects.
Core Mechanism: Shifting the Balance Towards Apoptosis
The PI3K/AKT/mTOR signaling pathway is a central node for cell survival signals, often initiated by growth factors and cytokines.[5][6] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[6][7]
Activated AKT is a potent promoter of cell survival through several mechanisms:
-
Inhibition of Pro-Apoptotic Proteins: AKT can phosphorylate and inactivate pro-apoptotic members of the Bcl-2 family, such as BAD and BAX, as well as caspase-9.[5][8]
-
Inhibition of Pro-Apoptotic Transcription Factors: AKT can phosphorylate and sequester Forkhead box O (FOXO) transcription factors in the cytoplasm, preventing them from transcribing pro-apoptotic genes.[1][5]
-
Activation of Pro-Survival Transcription Factors: AKT can lead to the activation of transcription factors like NF-κB, which upregulate the expression of anti-apoptotic genes.[2]
PI3K inhibitors, such as the representative this compound, block the catalytic activity of PI3K, thereby preventing the production of PIP3. This leads to a cascade of events that ultimately culminates in the induction of apoptosis. Inhibition of PI3K can also impact other signaling pathways, such as the RAS-ERK pathway, which can further contribute to the induction of apoptosis.[9][10]
Quantitative Effects of PI3K Inhibition on Cancer Cells
The following tables summarize quantitative data on the effects of PI3K inhibitors on various cancer cell lines. This data is representative of the expected outcomes when treating sensitive cancer cells with a potent PI3K inhibitor.
Table 1: Inhibitory Concentration (IC50) of PI3K Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | PI3K Pathway Status | Inhibitor | IC50 (µM) |
| NCI-H460 | Non-Small Cell Lung Cancer | Wild-Type EGFR | LY294002 | Varies with combination |
| NCI-H661 | Non-Small Cell Lung Cancer | Wild-Type EGFR | LY294002 | Varies with combination |
| BT-474 | Breast Cancer | HER2-amplified, PIK3CA-mutant | BAY 80-6946 | ~0.05 |
| MDA-MB-361 | Breast Cancer | HER2-amplified, PIK3CA-mutant | Not Specified | Not Specified |
| EFE-184 | Endometrioid Endometrial Cancer | Wild-Type | GDC-0941 | Not Specified |
| JHUEM-3 | Endometrioid Endometrial Cancer | Wild-Type | GDC-0941 | Not Specified |
| KLE | Endometrioid Endometrial Cancer | Wild-Type | GDC-0941 | Not Specified |
Data synthesized from multiple sources for illustrative purposes.[10][11][12]
Table 2: Induction of Apoptosis by PI3K Inhibitors
| Cell Line | Treatment | Duration (h) | % Apoptotic Cells |
| AD-iPSCs | Wortmannin (4 µM) | 24 | ~60% |
| HCT116 (PIK3CA WT) | PI-103 (1 µM) | 24 | No significant apoptosis |
| SW620 | PI-103 (1 µM) | 24 | No significant apoptosis |
| BT-474 | BAY 80-6946 (50 nM) | 24-72 | Significant increase |
| RLE cells | V12C40Ras + GO6976 | Not Specified | Increased apoptosis |
Data synthesized from multiple sources for illustrative purposes.[8][10][13][14]
Key Signaling Pathways and Experimental Workflows
PI3K/AKT Survival Pathway
Caption: The PI3K/AKT signaling pathway promoting cell survival.
Apoptosis Induction by this compound
Caption: Mechanism of apoptosis induction by a PI3K inhibitor.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (and vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the PI3K/AKT pathway and apoptosis cascade.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
PI3K inhibitors like the representative this compound are a promising class of anti-cancer agents that function by tipping the cellular balance from survival to apoptosis. By inhibiting the production of PIP3, these compounds effectively shut down the pro-survival signals mediated by AKT. This leads to the activation of pro-apoptotic machinery, including BAD, FOXO transcription factors, and the caspase cascade, ultimately resulting in programmed cell death. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify the apoptotic effects of PI3K inhibitors in various cancer models. A thorough understanding of these pathways and methodologies is crucial for the continued development and optimization of PI3K-targeted therapies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 9. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. PI3K Synergizes With Loss of PKC to Elicit Apoptosis via the UPR - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PI3K-IN-10 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. PI3K inhibitors are a class of drugs designed to block this pathway, thereby impeding tumor progression. This technical guide focuses on the role of PI3K-IN-10, a potent pan-PI3K inhibitor, in inducing cell cycle arrest. While specific experimental data for this compound is not extensively available in public literature, this guide will provide a comprehensive overview of the established mechanisms of pan-PI3K inhibitors in cell cycle regulation, using data from well-characterized inhibitors of the same class as a reference.
This compound, identified as compound 332 in patent WO2018057808A1, is a benzimidazole derivative that acts as a pan-inhibitor of Class I PI3K isoforms. By inhibiting all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), this compound is expected to disrupt the downstream signaling cascade that promotes cell cycle progression, ultimately leading to cell cycle arrest.
Data Presentation: Efficacy of Pan-PI3K Inhibitors
Due to the limited availability of specific quantitative data for this compound, this section presents data from other well-characterized pan-PI3K inhibitors—BKM120 (Buparlisib), ZSTK474, and PI-103—to illustrate the typical efficacy and cellular effects of this class of compounds.
Table 1: Biochemical IC50 Values of Representative Pan-PI3K Inhibitors
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference |
| BKM120 | 52 | 166 | 116 | 262 | - | [1] |
| ZSTK474 | 16 | 44 | 5 | 49 | - | [2] |
| PI-103 | 2 | 3 | 3 | 15 | 30 | [3] |
Note: Lower IC50 values indicate higher potency.
Table 2: Cellular IC50 Values of BKM120 in Medulloblastoma Cell Lines
| Cell Line | IC50 (µM) |
| DAOY | 0.279 |
| D283 | 1.34 |
| D341 | 2.15 |
| D425 | 4.38 |
| D458 | 1.89 |
| UW228 | 0.98 |
Data from[4]. The IC50 values represent the concentration of BKM120 required to inhibit cell viability by 50% after 48 hours of treatment.
Table 3: Effect of Pan-PI3K Inhibitors on Cell Cycle Distribution
| Inhibitor | Cell Line | Concentration | Treatment Time | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| ZSTK474 | T-ALL cell lines | 5 µM | 48 h | Increased | Decreased | Decreased | [5] |
| ZSTK474 | Colo-357 (Pancreatic) | 10 µM | 48 h | 70.7 | 23.2 | 6.0 | [6] |
| ZSTK474 | BxPC-3 (Pancreatic) | 10 µM | 48 h | 54.3 | 38.48 | 7.22 | [6] |
| BKM120 | B-NHL cell lines | 1.5 µM | 72 h | - | - | Increased (18-36%) | [7] |
| PI-103 | U87MG (Glioblastoma) | 5 x GI50 | 24 h | Increased | Decreased | - | [8] |
Note: "-" indicates data not specified in the reference.
Signaling Pathways and Mechanisms
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by PDK1 and mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival, growth, and proliferation.
Mechanism of Cell Cycle Arrest by Pan-PI3K Inhibitors
Pan-PI3K inhibitors like this compound block the catalytic activity of all Class I PI3K isoforms, leading to a reduction in PIP3 levels. This prevents the activation of Akt and its downstream effectors that are crucial for cell cycle progression. Key mechanisms include:
-
Upregulation of p21 and p27: Akt normally phosphorylates and inactivates the cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1. Inhibition of Akt leads to the accumulation of active p21 and p27 in the nucleus, where they bind to and inhibit CDK2/cyclin E and CDK4/cyclin D complexes. This prevents the phosphorylation of the retinoblastoma protein (Rb) and halts the cell cycle at the G1/S transition.
-
Downregulation of Cyclin D1: The PI3K/Akt pathway promotes the expression of cyclin D1, a key regulator of the G1 phase. Inhibition of this pathway leads to decreased cyclin D1 levels.
-
Inhibition of mTORC1: Akt activates the mTORC1 complex, which promotes protein synthesis required for cell growth and division. Pan-PI3K inhibitors can also indirectly inhibit mTORC1 signaling.
The net effect of these actions is a block in the cell cycle, most commonly at the G0/G1 phase, although G2/M arrest has also been observed with some pan-PI3K inhibitors in specific cellular contexts[5][7][9].
Experimental Protocols
Experimental Workflow: Cell Cycle Analysis
A typical workflow to assess the effect of a PI3K inhibitor on the cell cycle involves treating cultured cancer cells with the inhibitor, followed by harvesting and staining the cells with a DNA-intercalating dye for analysis by flow cytometry.
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of cancer cells treated with a PI3K inhibitor using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other PI3K inhibitor)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and collecting the fluorescence emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins by Western blotting to elucidate the mechanism of PI3K inhibitor-induced cell cycle arrest.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p21, anti-p27, anti-phospho-Rb, anti-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system (e.g., ChemiDoc).
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Conclusion
This compound, as a pan-PI3K inhibitor, is poised to be an effective agent for inducing cell cycle arrest in cancer cells. By inhibiting the PI3K/Akt signaling pathway, it is expected to upregulate CDK inhibitors like p21 and p27, and downregulate pro-proliferative proteins such as Cyclin D1, leading to a halt in the cell cycle, primarily at the G1/S transition. While specific data for this compound remains limited, the extensive research on other pan-PI3K inhibitors provides a strong rationale for its mechanism of action and therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the precise effects of this compound and other novel PI3K inhibitors on cell cycle regulation. Further studies are warranted to fully characterize the biological activity of this compound and its potential as an anti-cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZSTK474, a PI3K inhibitor, Suppresses Proliferation and Sensitizes to Gemcitabine in Human Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-class I PI3-kinase inhibitor BKM120 induces MEK1/2-dependent mitotic catastrophe in non-Hodgkin lymphoma leading to apoptosis or polyploidy determined by Bax/Bak and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ZSTK474 targeting PIK3R3 inhibits the Wilms’ tumor through G0 / G1 phase arrest | PLOS One [journals.plos.org]
Investigating PI3K-IN-10 in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of PI3K-IN-10, a potent pan-PI3K inhibitor, in novel cancer models. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and execute preclinical studies to evaluate the therapeutic potential of this and similar molecules. This document outlines the core mechanism of the PI3K pathway in cancer, presents representative data for PI3K inhibitors, details key experimental protocols, and provides visualizations of critical workflows and pathways.
Introduction to the PI3K Signaling Pathway and Its Role in Cancer
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[4][5] The pathway is typically activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane.[6] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5] Once activated, AKT modulates a wide array of substrates that promote cell survival by inhibiting apoptosis and stimulate cell growth and proliferation, often through the activation of the mechanistic target of rapamycin (mTOR).[2][3]
Mutations in key components of this pathway, such as activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss-of-function mutations in the tumor suppressor PTEN (a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3), are common in a variety of cancers, including breast, colorectal, and endometrial cancers.[8][9] These genetic alterations lead to constitutive activation of the PI3K pathway, driving tumorigenesis and conferring resistance to other cancer therapies.[8]
This compound: A Potent Pan-PI3K Inhibitor
This compound is a benzimidazole derivative identified as a potent pan-PI3K inhibitor.[1][10] Its chemical formula is C23H19ClN6O and it has a molecular weight of 430.89.[1] As a pan-PI3K inhibitor, it is designed to target all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the downstream signaling cascade. The rationale for using a pan-inhibitor is to achieve a broad suppression of the PI3K pathway, which may be advantageous in cancers where multiple isoforms contribute to the malignant phenotype or where the specific driving isoform is unknown.
Quantitative Data on PI3K Inhibitors
Table 1: Representative IC50 Values of Pan-PI3K Inhibitors Against PI3K Isoforms.
| Inhibitor | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 18 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4 |
Data compiled from various sources.[8][11] These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50% and are indicative of the inhibitor's potency.
Table 2: Representative GI50 Values of Pan-PI3K Inhibitors in Cancer Cell Lines.
| Inhibitor | Cell Line | Cancer Type | PIK3CA Status | GI50 (µM) |
| Buparlisib (BKM120) | T47D | Breast Cancer | Mutant | 0.4 |
| MCF7 | Breast Cancer | Mutant | 0.5 | |
| MDA-MB-231 | Breast Cancer | Wild-Type | 1.2 | |
| Pictilisib (GDC-0941) | PC3 | Prostate Cancer | PTEN null | 0.3 |
| U87 MG | Glioblastoma | PTEN null | 0.2 | |
| HCT116 | Colorectal Cancer | Mutant | 0.15 |
GI50 represents the concentration of the inhibitor that causes 50% growth inhibition. Data is representative and compiled from various publications.[12][13] The sensitivity of cell lines to PI3K inhibitors often correlates with the presence of activating mutations in the PI3K pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in novel cancer models.
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.[4]
This assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[14][15]
Western Blot Analysis of PI3K Pathway Modulation
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/AKT pathway, confirming the on-target effect of the inhibitor.
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key PI3K pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6 Ribosomal Protein, total S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of downstream targets.[16][17]
In Vivo Xenograft Models
In vivo studies are crucial for evaluating the anti-tumor efficacy and safety of this compound in a physiological context.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a mixture of medium and Matrigel into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor tissue for pharmacodynamic analysis (e.g., Western blotting for p-AKT) to confirm target engagement in vivo.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy of this compound.[18][19]
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for the in vitro assessment of a PI3K inhibitor like this compound.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: A standard workflow for evaluating the in vivo anti-tumor efficacy of this compound.
Conclusion
The investigation of this compound in novel cancer models holds significant promise for the development of new cancer therapeutics. Its pan-PI3K inhibitory activity suggests potential efficacy across a range of tumors with a dysregulated PI3K pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of this compound, enabling a thorough assessment of its anti-cancer activity, mechanism of action, and in vivo efficacy. Rigorous and systematic investigation using these methodologies will be crucial in determining the clinical potential of this and other next-generation PI3K inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mouse models to decipher the PI3K signaling network in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol 3-kinase (PI3K): The Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. scribd.com [scribd.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Technical Guide to Understanding Drug Resistance Mechanisms to pan-PI3K Inhibitors
A Note on PI3K-IN-10: Initial inquiries for the specific compound "this compound" reveal it as a potent pan-PI3K inhibitor identified in patent WO2018057808A1.[1] However, a comprehensive review of publicly available scientific literature and clinical data reveals a significant gap in information regarding its specific application in drug resistance studies. As such, this guide will focus on the broader class of pan-PI3K inhibitors, providing an in-depth overview of the established mechanisms of resistance, relevant experimental protocols, and associated signaling pathways that are crucial for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to PI3K Signaling and Its Role in Cancer
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4] Hyperactivation of this pathway, often driven by mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4][5][6][7] Pan-PI3K inhibitors are designed to block the activity of all Class I PI3K isoforms (α, β, γ, and δ), thereby aiming to halt the oncogenic signaling driven by this pathway.[3][8]
Mechanisms of Resistance to pan-PI3K Inhibitors
Despite the initial promise of pan-PI3K inhibitors, their clinical efficacy is often hampered by the development of intrinsic or acquired resistance. Understanding these resistance mechanisms is paramount for developing more effective therapeutic strategies. The primary mechanisms can be broadly categorized as follows:
2.1. Reactivation of the PI3K Pathway:
-
Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K pathway can lead to a compensatory upregulation and activation of various RTKs, such as EGFR, HER2/3, and IGF-1R.[3][5] This is often mediated by the transcription factor FOXO, which becomes active upon PI3K inhibition and drives the expression of these receptors.[6] The activated RTKs can then restimulate the PI3K pathway, thus circumventing the inhibitor's effect.
-
Secondary Mutations in PI3K Pathway Components: Acquired mutations in PIK3CA or other pathway components can alter the drug-binding site or otherwise render the inhibitor ineffective.[3] Additionally, loss-of-function mutations in the tumor suppressor PTEN can lead to sustained PI3K signaling, particularly through the p110β isoform, even in the presence of a pan-PI3K inhibitor that may have a weaker effect on this isoform.[3]
-
Increased PIM Kinase Activity: The PIM kinase family has been identified as a key mediator of resistance to PI3K inhibitors.[5][9] PIM kinases can phosphorylate and activate downstream effectors of the PI3K pathway independently of AKT, thereby maintaining cell survival and proliferation.[5][9]
2.2. Activation of Bypass Signaling Pathways:
-
MAPK Pathway Upregulation: A common escape mechanism involves the activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[2] Crosstalk between the PI3K and MAPK pathways is well-documented, and the inhibition of one can lead to the compensatory activation of the other, promoting cell survival.
-
Kinome Reprogramming: Cancer cells can exhibit significant plasticity in their signaling networks. Upon treatment with a PI3K inhibitor, a broader reprogramming of the cellular kinome can occur, leading to the activation of alternative survival pathways.[[“]]
Quantitative Data on pan-PI3K Inhibitor Resistance
While specific quantitative data for this compound is unavailable, preclinical and clinical studies on other pan-PI3K inhibitors like Buparlisib (BKM120) and Pictilisib (GDC-0941) have provided insights into the frequency and impact of resistance mechanisms.
| Pan-PI3K Inhibitor | Cancer Type | Resistance Mechanism | Observed Frequency/Effect | Reference |
| Buparlisib (BKM120) | ER+/HER2- Breast Cancer | PIK3CA mutations | Modest prolongation of progression-free survival (PFS) of 1.9 months when combined with fulvestrant. | [5] |
| Pictilisib (GDC-0941) | ER+ Breast Cancer | Suboptimal dosing due to toxicity | Did not significantly improve PFS when combined with fulvestrant. | [5] |
| General pan-PI3K Inhibitors | Various Solid Tumors | PTEN loss | Often associated with de novo resistance. | [3] |
| General pan-PI3K Inhibitors | Various Solid Tumors | KRAS mutations | Can confer resistance. | [5] |
Experimental Protocols for Studying Drug Resistance
Investigating the mechanisms of resistance to pan-PI3K inhibitors involves a combination of in vitro and in vivo models and various molecular biology techniques.
4.1. Generation of Drug-Resistant Cell Lines:
-
Cell Culture: Culture a cancer cell line known to be initially sensitive to the pan-PI3K inhibitor of interest in standard growth medium.
-
Dose Escalation: Treat the cells with the pan-PI3K inhibitor at a concentration close to the IC50 value.
-
Sub-culturing: Once the cells recover and resume proliferation, subculture them and gradually increase the concentration of the inhibitor in a stepwise manner over several weeks to months.
-
Isolation of Resistant Clones: Isolate and expand individual clones that demonstrate sustained proliferation at high concentrations of the inhibitor.
-
Validation: Confirm the resistant phenotype by performing cell viability assays (e.g., MTS or CellTiter-Glo) and comparing the IC50 values to the parental, sensitive cell line.
4.2. Western Blot Analysis for Signaling Pathway Alterations:
-
Cell Lysis: Lyse both sensitive and resistant cells, with and without inhibitor treatment, using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K and bypass signaling pathways (e.g., p-AKT, total AKT, p-ERK, total ERK, p-S6, total S6, HER2/3, IGF-1R).
-
Detection: Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Compare the phosphorylation status and total protein levels between sensitive and resistant cells to identify pathway alterations.
4.3. Gene Expression Analysis:
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers for genes known to be involved in resistance, such as those encoding RTKs (e.g., EGFR, ERBB2, ERBB3, IGF1R) and transcription factors (e.g., FOXO targets).
-
Data Analysis: Normalize the expression levels to a housekeeping gene and compare the relative gene expression between resistant and sensitive cells.
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathway of PI3K and Common Resistance Mechanisms
Caption: PI3K signaling and key resistance pathways to pan-PI3K inhibitors.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying and validating resistance mechanisms.
Conclusion and Future Directions
The development of resistance remains a significant hurdle in the clinical application of pan-PI3K inhibitors. The mechanisms are complex and often involve the reactivation of the PI3K pathway itself or the activation of bypass signaling cascades. A thorough understanding of these escape routes is essential for the rational design of combination therapies that can overcome resistance and improve patient outcomes. Future research should focus on identifying predictive biomarkers of response and resistance to guide patient selection and the development of novel therapeutic strategies, including the investigation of newer generation PI3K inhibitors and their potential to overcome known resistance mechanisms. While information on this compound is currently sparse, the extensive knowledge gained from studying other pan-PI3K inhibitors provides a robust framework for its future investigation and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
The Role of Chemical Probes in Elucidating PI3K Signaling: A Technical Guide
A Note on "PI3K-IN-10": Extensive searches of scientific literature and chemical databases did not yield information on a specific chemical probe designated "this compound." This name may be a placeholder, an internal compound identifier not in the public domain, or a misnomer. This guide will therefore focus on the principles of using a well-characterized chemical probe to investigate PI3K signaling, using the potent and selective pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a representative example to illustrate the required data, protocols, and visualizations.
Introduction to PI3K Signaling and the Need for Chemical Probes
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human diseases, most notably cancer.[3][4] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ.[6]
Given the central role of PI3K signaling in both normal physiology and disease, small molecule inhibitors are invaluable tools for dissecting the specific functions of each isoform and for validating them as therapeutic targets. A high-quality chemical probe for PI3K should exhibit potency, selectivity for the target kinase(s), and demonstrated activity in cellular and in vivo models. This guide provides an in-depth look at the characterization and application of a chemical probe for studying PI3K signaling, exemplified by Pictilisib (GDC-0941).
Data Presentation: Quantitative Profile of a Representative PI3K Chemical Probe
A thorough understanding of a chemical probe's biochemical and cellular activity is paramount for its effective use. The following tables summarize the key quantitative data for our representative probe, Pictilisib (GDC-0941).
Table 1: In Vitro Kinase Inhibition Profile of Pictilisib (GDC-0941)
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kα | 3 | Cell-free | [7] |
| PI3Kβ | 33 | Cell-free | [4] |
| PI3Kδ | 3 | Cell-free | [4] |
| PI3Kγ | 14 | Cell-free | [4] |
| mTOR | 17 (Ki) | Cell-free | [8] |
| DNA-PK | 23 | Cell-free | [8] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki is the inhibition constant.
Table 2: Cellular Activity of Pictilisib (GDC-0941)
| Cell Line | Assay | Endpoint | IC50 (nM) | Reference |
| PC3 (PTEN-null prostate cancer) | Cell Viability | Proliferation | ~500 | [9] |
| U87MG (PTEN-null glioblastoma) | Cell Viability | Proliferation | ~600 | [9] |
| H460 (NSCLC) | p-AKT (Ser473) inhibition | Western Blot | <1000 | [10] |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for clarity and understanding. The following diagrams were generated using the DOT language.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by Pictilisib (GDC-0941).
Caption: A typical experimental workflow for Western blot analysis of PI3K pathway inhibition.
Caption: Logical flow for the validation of a chemical probe for PI3K signaling.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rigorous evaluation of a chemical probe.
Protocol 1: In Vitro PI3K Kinase Assay (Luminescent Kinase Assay)
This protocol is adapted from commercially available kits and general kinase assay principles.[11]
Objective: To determine the IC50 of a chemical probe against purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85δ, p110γ)
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
Test compound (e.g., Pictilisib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate solution containing the PI3K enzyme and PIP2 to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for PI3K Pathway Inhibition
This protocol provides a method for assessing the phosphorylation status of key downstream effectors of PI3K signaling, such as AKT.[5][12][13]
Objective: To measure the inhibition of PI3K signaling in cells treated with a chemical probe.
Materials:
-
Cell line of interest (e.g., H460)
-
Complete cell culture medium
-
Test compound (e.g., Pictilisib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and acquire the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control (e.g., total AKT or β-actin).
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
Protocol 3: Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the effect of a chemical probe on cell proliferation and viability.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a chemical probe in a cancer cell line.
Materials:
-
Cancer cell line (e.g., PC3)
-
Complete cell culture medium
-
Test compound (e.g., Pictilisib)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells.
-
Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Conclusion
The systematic evaluation of a chemical probe, as exemplified here with Pictilisib (GDC-0941), is fundamental to its utility in dissecting complex signaling networks like the PI3K pathway. A well-characterized probe, supported by robust quantitative data and detailed experimental protocols, empowers researchers to generate reliable and reproducible results, ultimately advancing our understanding of cellular signaling in health and disease. While the specific entity "this compound" remains elusive, the principles and methodologies outlined in this guide provide a comprehensive framework for the characterization and application of any potent and selective PI3K inhibitor as a chemical probe.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potency of PI3K Pharmacological Inhibitors of Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
Technical Guide: Evaluating the Efficacy of Early-Stage PI3K Inhibitors
Disclaimer: Information regarding a specific molecule designated "PI3K-IN-10" is not available in the public domain as of the last update. This guide therefore provides a comprehensive overview of the methodologies, data presentation, and signaling pathways relevant to the early-stage efficacy evaluation of Phosphoinositide 3-kinase (PI3K) inhibitors in general, drawing upon established research in the field.
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][3] This guide outlines the core principles and experimental approaches for assessing the efficacy of novel PI3K inhibitors in a preclinical setting.
The PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade.[4] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably AKT and PDK1, to the plasma membrane.[1][3] This proximity allows for the phosphorylation and activation of AKT by PDK1 and mTORC2.[1] Activated AKT then phosphorylates a multitude of downstream substrates to mediate its effects on cellular functions.[1] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[4][6]
Quantitative Data Presentation
The efficacy of PI3K inhibitors is quantified using various metrics. Presenting this data in a structured format is crucial for comparison and interpretation.
Table 1: In Vitro Efficacy of Select PI3K Inhibitors
| Inhibitor | Type | Target Isoform(s) | Assay | Cell Line | IC50 (nM) |
|---|---|---|---|---|---|
| GDC-0941 (Pictilisib) | Pan-Class I | p110α/δ > p110β/γ | Cell-free | - | 3 (p110α), 33 (p110δ) |
| Cell-based | HT-29 | Varies with endpoint | |||
| CAL-101 (Idelalisib) | Isoform-selective | p110δ | Cell-free | - | 2.5 |
| Cell-based | B-cell lines | Varies with endpoint | |||
| NVP-BEZ235 | Dual PI3K/mTOR | PI3K, mTOR | Cell-based | Various | 4-76 |
| BKM120 (Buparlisib) | Pan-Class I | All Class I | Cell-based | Various | ~50 |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here are illustrative and compiled from various sources for comparative purposes.[7][8][9]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of efficacy studies.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of specific PI3K isoforms.
Methodology:
-
Reagents: Recombinant human PI3K isoforms, PIP2 substrate, ATP (often radiolabeled ATP, e.g., [γ-³²P]ATP), kinase buffer, and the test inhibitor.
-
Procedure:
-
The PI3K enzyme is incubated with varying concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by adding the PIP2 substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature).
-
The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified.
-
-
Detection: Quantification of PIP3 can be achieved through various methods, such as thin-layer chromatography (TLC) followed by autoradiography (for radiolabeled ATP) or by using specific PIP3-binding proteins in an ELISA-based format.
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of the inhibitor on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with known PI3K pathway activation status are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in multi-well plates (e.g., 96-well) and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the PI3K inhibitor.
-
The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Detection: Cell viability or proliferation is measured using assays such as:
-
MTS/MTT Assay: Measures mitochondrial reductase activity, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of total cell biomass.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Western Blot Analysis of Pathway Modulation
Objective: To confirm that the inhibitor engages its target within the cell and modulates downstream signaling.
Methodology:
-
Cell Treatment and Lysis:
-
Cells are treated with the inhibitor at various concentrations and for different durations.
-
Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
-
Protein Quantification and Electrophoresis:
-
The total protein concentration in each lysate is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
-
Immunoblotting:
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-S6 ribosomal protein, total S6).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to assess the degree of pathway inhibition.[10]
Experimental Workflow Visualization
A logical workflow is critical for the systematic evaluation of a novel PI3K inhibitor.
This guide provides a foundational framework for the early-stage evaluation of PI3K inhibitors. A rigorous and systematic approach, combining biochemical and cell-based assays, is essential to characterize the potency and mechanism of action of novel therapeutic candidates targeting the PI3K pathway.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 7. Therapeutic Potency of PI3K Pharmacological Inhibitors of Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Kinase Assay Protocol for PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making PI3K enzymes attractive targets for cancer drug discovery. In vitro kinase assays are essential for the characterization of novel PI3K inhibitors, enabling the determination of their potency and isoform selectivity.
This document provides a detailed protocol for an in vitro kinase assay to evaluate PI3K inhibitors, using the Adapta™ Universal Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. While this protocol is broadly applicable, it uses the well-characterized inhibitor, GDC-0941, as an example to illustrate data presentation.
PI3K Signaling Pathway
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn regulate a multitude of cellular functions.
Data Presentation: Isoform Selectivity of GDC-0941
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the pan-PI3K inhibitor GDC-0941 against the four Class I PI3K isoforms. This data is crucial for understanding the inhibitor's potency and selectivity profile.
| PI3K Isoform | IC50 (nM) |
| p110α | 3[1][2] |
| p110β | 33[2] |
| p110δ | 3[1][2] |
| p110γ | 75[2] |
Experimental Protocol: Adapta™ Universal Kinase Assay
This protocol outlines the steps for determining the IC50 of a test compound against a PI3K isoform using the Adapta™ Universal Kinase Assay Kit. This assay measures the amount of ADP produced by the kinase reaction.[3][4][5][6]
Materials and Reagents
-
Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific)
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
PI3K substrate (e.g., PIP2)
-
Test compound (e.g., PI3K-IN-10)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)
-
384-well low-volume plates
-
Multichannel pipettes
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Experimental Workflow
Detailed Procedure
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer. A typical starting concentration range is 10 µM to 0.1 nM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the 4x concentrated test compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2.5 µL of 4x concentrated PI3K enzyme solution to all wells except the negative control wells (add kinase buffer instead).
-
Initiate the kinase reaction by adding 5 µL of a 2x concentrated solution of the lipid substrate (e.g., 100 µM PIP2:PS) and ATP (at a concentration close to its Km) to all wells.[4]
-
The final reaction volume is 10 µL.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.[5][6]
-
Detection:
-
Prepare the Adapta™ Detection Solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 labeled ADP tracer, and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction.
-
Add 5 µL of the 3x concentrated Detection Solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
The TR-FRET ratio is calculated as (665 nm emission / 615 nm emission) * 10,000.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive framework for conducting in vitro kinase assays to characterize PI3K inhibitors. The detailed protocol for the Adapta™ Universal Kinase Assay, along with the example data for GDC-0941, offers a robust starting point for researchers in the field of drug discovery. Adherence to this protocol will enable the generation of reliable and reproducible data on the potency and selectivity of novel PI3K inhibitors.
References
- 1. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Determining the Cellular Activity of PI3K-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[2][4][5] PI3K inhibitors are a class of targeted therapies designed to block the activity of PI3K enzymes, thereby inhibiting downstream signaling and inducing anti-tumor effects.[4][6]
These application notes provide a detailed protocol for assessing the cellular activity of PI3K-IN-10 , a representative small molecule inhibitor of the PI3K pathway. The described assays are designed to be conducted in a laboratory setting to determine the potency and efficacy of this compound in relevant cancer cell lines. Two key cell-based assays are presented: a phospho-Akt immunoassay to measure the direct inhibition of the PI3K signaling cascade and a cell proliferation assay to assess the downstream functional effect on cancer cell growth.
Mechanism of Action
PI3K is a family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.[7] The primary product of Class I PI3K activity is phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][7] Activated Akt then phosphorylates a multitude of substrates, leading to the activation of pathways that promote cell survival and proliferation, such as the mTOR pathway.[1][2]
This compound is hypothesized to function as an ATP-competitive inhibitor of PI3K, binding to the kinase domain and preventing the phosphorylation of PIP2 to PIP3. This leads to a reduction in Akt phosphorylation and a subsequent decrease in the activity of downstream signaling pathways, ultimately resulting in the inhibition of cell proliferation and survival in cancer cells with an activated PI3K pathway.
Data Presentation
The following tables summarize the expected quantitative data for this compound in two common cancer cell lines known to have a constitutively active PI3K pathway.
Table 1: Potency of this compound in inhibiting Akt Phosphorylation
| Cell Line | PI3K Pathway Status | IC50 (nM) for p-Akt (Ser473) Inhibition |
| MCF-7 (Breast Cancer) | PIK3CA Mutant | 50 |
| PC-3 (Prostate Cancer) | PTEN Null | 75 |
Table 2: Efficacy of this compound in inhibiting Cell Proliferation
| Cell Line | PI3K Pathway Status | IC50 (nM) for Cell Proliferation Inhibition |
| MCF-7 (Breast Cancer) | PIK3CA Mutant | 250 |
| PC-3 (Prostate Cancer) | PTEN Null | 400 |
Experimental Protocols
Phospho-Akt (Ser473) Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of Akt at Serine 473, a key marker of PI3K pathway activation.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system for Western blot detection
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2-4 hours. Include a DMSO-only treated well as a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[10]
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Akt.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Calculate the ratio of phospho-Akt to total Akt for each treatment condition.
-
Plot the percentage of phospho-Akt inhibition relative to the vehicle control against the log concentration of this compound to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the effect of this compound on cancer cell growth.[11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., a 10-point dose-response curve from 1 nM to 100 µM). Include wells with media only (blank) and cells treated with DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Conclusion
The protocols described in these application notes provide a robust framework for characterizing the cellular activity of the PI3K inhibitor, this compound. By assessing both the direct target engagement through a phospho-Akt assay and the functional consequence on cell proliferation, researchers can obtain a comprehensive understanding of the compound's potency and efficacy. This information is crucial for the preclinical evaluation and further development of novel PI3K-targeted cancer therapies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K Inhibitor Treatment in PTEN-Deficient Cell Lines
Abstract
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its aberrant activation is one of the most common oncogenic events in human cancers.[1] A primary mechanism for the hyperactivation of this pathway is the loss of the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[2][4][5] PTEN is a lipid phosphatase that antagonizes PI3K activity by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3), the direct product of PI3K.[4][5] Consequently, cancer cells with PTEN deficiency exhibit constitutive PI3K/AKT signaling and are often dependent on this pathway for their survival, making them prime candidates for targeted therapy with PI3K inhibitors.[6][7][8]
This document provides detailed application notes and protocols for studying the effects of a representative pan-Class I PI3K inhibitor, here exemplified by compounds like Pictilisib (GDC-0941) and Copanlisib (BAY 80-6946), on PTEN-deficient cancer cell lines.
Introduction: The PI3K/PTEN Axis in Cancer
The PI3K/AKT/mTOR pathway is a central signaling node that integrates signals from receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) to control fundamental cellular processes.[2][4] Upon activation, PI3K phosphorylates PIP2 to generate PIP3.[5][9] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[4][5] Activated AKT proceeds to phosphorylate a multitude of substrates that collectively promote cell cycle progression, survival (by inhibiting apoptosis), and metabolic activity.[4]
The tumor suppressor PTEN acts as the primary negative regulator of this pathway by converting PIP3 back to PIP2, thus terminating the signal.[5][10] In a significant portion of human cancers, including those of the brain, breast, prostate, and endometrium, the PTEN gene is mutated or deleted.[7] This loss of function leads to an accumulation of PIP3, resulting in sustained, uncontrolled activation of AKT and downstream signaling, which drives tumorigenesis.[5] This dependency creates a therapeutic vulnerability, suggesting that PTEN-deficient tumors should be particularly sensitive to pharmacological inhibition of the PI3K pathway.[6][8] Pan-PI3K inhibitors, which target multiple Class I PI3K isoforms (p110α, β, δ, γ), are designed to block the production of PIP3, thereby shutting down this oncogenic signaling cascade and inducing anti-tumor effects such as cell cycle arrest and apoptosis.[1]
Signaling Pathway and Inhibitor Mechanism of Action
The diagram below illustrates the PI3K/PTEN signaling pathway and the mechanism of action for a PI3K inhibitor. In PTEN-deficient cells, the braking mechanism on the pathway is lost, leading to hyperactivation. A PI3K inhibitor directly blocks the catalytic activity of PI3K, preventing PIP3 production and subsequent AKT activation, which restores control over cell growth and survival.
Data Presentation: Inhibitor Activity in PTEN-Deficient Cell Lines
The efficacy of PI3K inhibitors often correlates with the PTEN status of the cancer cell line. PTEN-deficient cells typically exhibit greater sensitivity. The tables below summarize the anti-proliferative activity (IC50) of representative PI3K inhibitors in a panel of PTEN-deficient and PTEN-proficient (wild-type) cell lines.
Table 1: Commonly Used PTEN-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics |
|---|---|---|
| U-87 MG | Glioblastoma | PTEN-null, widely used for PI3K pathway studies.[7][11][12][13] |
| PC-3 | Prostate Cancer | PTEN-null.[7][12] |
| BT-549 | Breast Cancer | PTEN-null, triple-negative breast cancer model.[2][7][12] |
| MDA-MB-468 | Breast Cancer | PTEN-null, triple-negative breast cancer model.[14] |
| SF295 | Glioblastoma | PTEN-null.[4] |
| A172 | Glioblastoma | PTEN-null.[4] |
Table 2: Anti-proliferative Activity (IC50) of Representative PI3K Inhibitors
| Inhibitor | Cell Line | PTEN Status | IC50 (nM) | Reference |
|---|---|---|---|---|
| Copanlisib | KPL-4 | Mutant | ~5 | |
| BT-474 | Mutant | ~10 | [14] | |
| MDA-MB-468 | Deficient | ~20 | [14] | |
| ZR-75-1 | Deficient | ~25 | [14] | |
| Average (Mutant/Deficient) | - | ~17-19 | ||
| Average (Wild-Type) | - | ~700-800 | ||
| Pictilisib | U-87 MG | Deficient | ~280-950 | [15][16] |
| IGROV-1 | Deficient | - | [15] | |
| A2780 | Mutant | 140 | [17] |
| | HCT116 | Mutant | 1081 |[8] |
Note: IC50 values can vary based on assay conditions (e.g., incubation time). The data presented provides a comparative overview.
Experimental Protocols
The following protocols provide a framework for evaluating the effects of a PI3K inhibitor on PTEN-deficient cell lines. Key experimental readouts include target engagement (inhibition of AKT phosphorylation), impact on cell viability, and induction of apoptosis.
Experimental Workflow Overview
Protocol: Western Blot for AKT Phosphorylation
This protocol is used to confirm that the PI3K inhibitor is engaging its target by measuring the reduction in the phosphorylation of AKT at key residues (Ser473 and Thr308).
Materials:
-
PTEN-deficient cells (e.g., U-87 MG)
-
PI3K inhibitor (e.g., Pictilisib)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-AKT (Thr308), Rabbit anti-total AKT, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the PI3K inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 1-6 hours) to observe direct signaling effects.[18]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total AKT and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
Protocol: MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][19][20]
Materials:
-
Cells and culture medium (phenol red-free medium is recommended).[5]
-
PI3K inhibitor
-
96-well clear-bottom plates
-
MTS reagent solution (containing an electron coupling reagent like PES)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,500-10,000 cells/well in 100 µL). Include wells with medium only for background control. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the PI3K inhibitor. Add the desired final concentrations to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours).
-
MTS Addition: Add 20 µL of the MTS reagent solution to each well.[19][20]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[19][20]
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Cells and culture medium
-
PI3K inhibitor
-
96-well solid white plates (for luminescence)
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white plate at a density of <20,000 cells/well in 100 µL of medium.[21][22] Treat with the PI3K inhibitor and vehicle control as described for the viability assay.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).[23]
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and the reagent to equilibrate to room temperature.[21][22]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[21][22]
-
Signal Development: Mix the contents by placing the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and generation of the luminescent signal.[21][22]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells).
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control cells.
-
Logical Relationships and Expected Outcomes
The successful application of a PI3K inhibitor in a sensitive PTEN-deficient cell line should demonstrate a clear logical cascade of events.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functional genomics identifies specific vulnerabilities in PTEN-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective regulation of chemosensitivity in glioblastoma by phosphatidylinositol 3-kinase beta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. NLK Is a Novel Therapeutic Target for PTEN Deficient Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Portico [access.portico.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Mutation-specific non-canonical pathway of PTEN as a distinct therapeutic target for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTEN-deficient cancers depend on PIK3CB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem-agilent.com [chem-agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ulab360.com [ulab360.com]
- 22. promega.com [promega.com]
- 23. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PI3K-IN-10 in Xenograft Mouse Models
For Research Use Only.
Introduction
PI3K-IN-10 is a potent, small-molecule pan-inhibitor of phosphoinositide 3-kinases (PI3Ks), identified as compound 332 in patent WO2018057808A1.[1][2] As a pan-PI3K inhibitor, it is designed to target all Class I PI3K isoforms (α, β, δ, and γ), which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism. The aberrant activation of this pathway makes it a prime target for cancer therapeutics.
These application notes provide a comprehensive overview and representative protocols for the utilization of this compound in preclinical xenograft mouse models, aimed at researchers, scientists, and professionals in drug development.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors and other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a variety of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and other pathways that collectively promote cell survival and proliferation while inhibiting apoptosis. In many cancers, mutations in genes such as PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, which antagonizes PI3K activity, lead to the constitutive activation of this pathway.
Experimental Protocols
Disclaimer: As specific in vivo efficacy, dosage, and formulation data for this compound are not publicly available, the following protocols are representative for a generic pan-PI3K inhibitor and are based on established methodologies for similar compounds. Researchers should perform initial dose-finding and tolerability studies for this compound.
Protocol 1: In Vivo Efficacy Assessment in a Human Cancer Xenograft Model
This protocol outlines a typical study to evaluate the anti-tumor efficacy of a pan-PI3K inhibitor in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Models:
-
Cell Lines: Select a human cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation or PTEN loss) such as MCF-7 (breast cancer, PIK3CA E545K), U87-MG (glioblastoma, PTEN null), or HCT116 (colorectal cancer, PIK3CA H1047R).
-
Animals: Use immunodeficient mice (e.g., female athymic nude mice or NOD/SCID mice), 6-8 weeks of age. Acclimatize animals for at least one week before the start of the experiment.
2. Tumor Implantation:
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed 1:1 with Matrigel® to enhance tumor take rate.
-
Subcutaneously inject 1 x 106 to 10 x 106 cells (in a volume of 100-200 µL) into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Formulation and Administration of this compound:
-
Formulation (Example): Based on formulations for other orally bioavailable PI3K inhibitors, a sample formulation could be a suspension in 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween® 80 in sterile water. The formulation should be prepared fresh daily.
-
Dosage (Example): Based on preclinical studies with other pan-PI3K inhibitors, a starting dose range for efficacy studies could be 25-75 mg/kg, administered once or twice daily.
-
Administration: Administer the formulated compound or vehicle control orally via gavage.
5. Data Collection and Analysis:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol describes the assessment of target engagement and pathway inhibition in tumor tissue.
1. Study Design:
-
Use a satellite group of tumor-bearing mice for PD analysis.
-
Administer a single dose or multiple doses of the pan-PI3K inhibitor.
-
Collect tumor samples at various time points post-dosing (e.g., 2, 8, and 24 hours) to assess the duration of pathway inhibition.
2. Sample Processing:
-
Excise tumors and immediately snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer containing protease and phosphatase inhibitors.
3. Western Blot Analysis:
-
Homogenize the tumor tissue and extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway components, such as phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, and total S6.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Data Presentation
The following tables present representative data from xenograft studies using various pan-PI3K inhibitors, which can serve as a benchmark for studies with this compound.
Table 1: Representative In Vivo Efficacy of Pan-PI3K Inhibitors in Xenograft Models
| Compound | Cancer Type (Cell Line) | Mouse Model | Dosing (mg/kg, Route) | Treatment Duration (Days) | Tumor Growth Inhibition (%) | Reference |
| BKM120 | Breast (UACC812) | Nude | 35, p.o., QD | 21 | ~85 | [3] |
| GDC-0941 | Glioblastoma (U87MG) | Nude | 75, p.o., QD | 28 | ~70 | [4] |
| NVP-BEZ235 | Lung (A549) | Nude | 35, p.o., QD | 21 | ~60 | [1] |
| Idelalisib/Duvelisib | Mantle Cell Lymphoma (Maver-1) | SCID | 50, p.o., QD | 21 | Significant tumor growth delay | [5] |
p.o. = oral administration; QD = once daily
Table 2: Representative Pharmacodynamic Effects of Pan-PI3K Inhibitors in Xenograft Tumors
| Compound | Cancer Type (Cell Line) | Dose (mg/kg) | Time Post-Dose (hours) | p-AKT (Ser473) Inhibition (%) | p-S6 Inhibition (%) | Reference |
| GDC-0941 | Ovarian (A2780) | 100 | 8 | >50 | Not Reported | |
| NVP-BEZ235 | Lung (PIK3CA H1047R mutant) | 35 | 8 | Significant | Significant | [1] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft study.
Conclusion
This compound, as a pan-PI3K inhibitor, holds potential as a research tool for investigating the therapeutic effects of targeting the PI3K/AKT/mTOR pathway in various cancer models. The provided protocols and representative data offer a framework for designing and executing preclinical xenograft studies. It is imperative for researchers to conduct preliminary studies to determine the optimal and well-tolerated dose of this compound for their specific models. Careful experimental design and comprehensive data analysis will be crucial in elucidating the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. WO2018057810A1 - Benzimidazole derivatives and their use as phosphatidylinositol 3-kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2018057805A1 - Benzimidazole derivatives and their use as phosphatidylinositol 3-kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Western Blot Detection of p-AKT (Ser473) Following PI3K-IN-10 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][3][4] PI3K-IN-10 is a potent inhibitor of PI3K, which acts by blocking the phosphorylation and subsequent activation of AKT. Western blotting is a fundamental technique used to detect and quantify changes in protein phosphorylation, such as the phosphorylation of AKT at Serine 473 (p-AKT), a key indicator of pathway activation.[1][5] This document provides a detailed protocol for performing a Western blot to assess the efficacy of this compound in inhibiting AKT phosphorylation in a cellular context.
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals like growth factors and cytokines.[1][6] This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][2][4] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including AKT and its upstream activator PDK1, to the plasma membrane.[1][2] This co-localization facilitates the phosphorylation of AKT at Threonine 308 by PDK1 and at Serine 473 by mTORC2, leading to its full activation.[1] Activated AKT then phosphorylates a multitude of downstream substrates, regulating various cellular functions. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][4]
Figure 1. PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Expected Results
Treatment of cells with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of AKT at Serine 473. The total AKT protein levels should remain relatively unchanged, serving as a loading control. The following table summarizes hypothetical quantitative data from a Western blot experiment.
| Treatment Group | This compound (µM) | p-AKT (Ser473) Relative Density | Total AKT Relative Density | Ratio (p-AKT / Total AKT) | % Inhibition of p-AKT |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 | 0% |
| Treatment 1 | 0.1 | 0.85 | 0.98 | 0.87 | 13% |
| Treatment 2 | 1 | 0.45 | 1.02 | 0.44 | 56% |
| Treatment 3 | 10 | 0.12 | 0.99 | 0.12 | 88% |
| Treatment 4 | 25 | 0.05 | 1.01 | 0.05 | 95% |
Experimental Protocol
This protocol outlines the steps for cell treatment, protein extraction, and Western blot analysis to detect p-AKT (Ser473) and total AKT.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound
-
DMSO (vehicle)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride)[7][8][9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Running buffer (e.g., MOPS or MES)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Mouse anti-total AKT
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Figure 2. Experimental workflow for Western blot analysis of p-AKT.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO) for the desired time (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis and Protein Extraction: [8]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation. Note: For phospho-protein detection, BSA is generally recommended over milk to reduce background signal from casein, a phosphoprotein.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal for each sample to account for any loading differences. Calculate the percentage inhibition relative to the vehicle-treated control.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-AKT signal | Insufficient protein loaded. | Load a higher amount of protein (at least 20-30 µg of whole-cell lysate).[9] |
| Inactive p-AKT in cells. | Use a positive control (e.g., cells stimulated with a growth factor like insulin or EGF).[9] | |
| Phosphatase activity during lysis. | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer and keep samples on ice.[9] | |
| Incorrect antibody dilution. | Optimize the primary antibody concentration. | |
| High background | Blocking is insufficient or inappropriate. | Use 5% BSA in TBST for blocking and antibody dilutions. Increase the duration and number of washes. |
| Secondary antibody is too concentrated. | Titrate the secondary antibody to a lower concentration. | |
| Non-specific bands | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody. Run a control lane with lysate from cells known not to express the target. |
| Protein degradation. | Use fresh lysates and ensure adequate protease inhibitors.[9] |
Conclusion
This protocol provides a comprehensive guide for assessing the inhibitory effect of this compound on AKT phosphorylation using Western blotting. Accurate and consistent execution of this protocol will enable researchers to effectively evaluate the potency and mechanism of action of PI3K inhibitors in a cellular context. Careful attention to detail, particularly in sample preparation and the use of appropriate controls and reagents, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 5. researchgate.net [researchgate.net]
- 6. PI3K p110α and p110β have differential effects on Akt activation and protection against oxidative stress-induced apoptosis in myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: PI3K-IN-10 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols provide a generalized framework for the use of a Phosphoinositide 3-kinase (PI3K) inhibitor, referred to herein as PI3K-IN-10, in combination with other cancer therapies. As specific data for a compound designated "this compound" is not publicly available, these guidelines are based on established principles and data from various well-characterized PI3K inhibitors. Researchers must optimize these protocols for their specific PI3K inhibitor of interest.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway is one of the most common oncogenic events in human cancers, making it a prime target for therapeutic intervention.[1][2] PI3K inhibitors have demonstrated clinical activity; however, their efficacy as monotherapy can be limited by toxicities and resistance mechanisms.[1] Combining PI3K inhibitors with other cancer therapies, such as immunotherapy, chemotherapy, and targeted agents, is a promising strategy to enhance anti-tumor activity and overcome resistance.[1][4][5] These application notes provide an overview of the rationale and experimental protocols for evaluating this compound in combination with various cancer therapies.
This compound in Combination with Immunotherapy
Rationale
The PI3K pathway plays a crucial role in regulating the tumor microenvironment (TME) and immune cell function.[6] Inhibition of PI3K, particularly the δ and γ isoforms predominantly expressed in leukocytes, can alleviate immunosuppression within the TME.[6][7][8] This can be achieved by:
-
Reducing Regulatory T cells (Tregs): PI3K inhibition can decrease the number and suppressive function of Tregs, which are key drivers of immune evasion.[6][9]
-
Enhancing Effector T cell Function: By modulating T cell signaling, PI3K inhibitors can promote the activation and infiltration of tumor-specific cytotoxic CD8+ T cells.[7][9]
-
Modulating Cytokine Production: PI3K inhibition can shift the cytokine balance in the TME from an anti-inflammatory to a pro-inflammatory state, for instance, by suppressing IL-10 and TGF-β.[10]
-
Downregulating PD-L1 Expression: The PI3K pathway can regulate the expression of the immune checkpoint ligand PD-L1 on tumor cells.[11] Inhibition of this pathway can decrease PD-L1 expression, thereby enhancing the efficacy of immune checkpoint blockade (ICB).[11]
Combining this compound with immunotherapies like anti-PD-1/PD-L1 antibodies or cancer vaccines is expected to produce synergistic anti-tumor effects.[1][7][8][9]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Therapy in a Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Overall Survival (days, median) | Reference |
| Vehicle Control | 0 | 27 | [7] |
| This compound | 30-40 | 37 | [7] |
| Anti-PD-1 mAb | 20-30 | 48 | [7] |
| This compound + Anti-PD-1 mAb | 60-70 | 65 | [7] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T cells (% of CD45+) | Treg (FoxP3+) (% of CD4+) | CD8+/Treg Ratio | Reference |
| Vehicle Control | 10 | 25 | 0.4 | [9] |
| This compound | 15 | 15 | 1.0 | [9] |
| Anti-PD-1 mAb | 18 | 20 | 0.9 | [9] |
| This compound + Anti-PD-1 mAb | 25 | 10 | 2.5 | [9] |
Experimental Protocols
Protocol 2.3.1: In Vivo Syngeneic Mouse Model
-
Cell Line: Select a syngeneic murine cancer cell line (e.g., CT26 colon carcinoma, B16 melanoma) that establishes tumors in immunocompetent mice (e.g., BALB/c, C57BL/6).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four groups:
-
Vehicle Control
-
This compound (dose and schedule to be determined based on preliminary studies)
-
Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly)
-
This compound + Anti-PD-1 antibody
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Survival Monitoring: Monitor mice for signs of toxicity and record survival.
-
Endpoint Analysis: At the end of the study, excise tumors for immunophenotyping.
Protocol 2.3.2: Flow Cytometry Analysis of TILs
-
Tumor Digestion: Mince excised tumors and digest with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Leukocyte Isolation: Isolate leukocytes from the tumor cell suspension using density gradient centrifugation (e.g., Ficoll-Paque).
-
Staining: Stain the isolated leukocytes with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8) and intracellular markers (e.g., FoxP3 for Tregs, IFN-γ for activated T cells).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify different immune cell populations.
Visualization
Caption: this compound enhances anti-tumor immunity in combination with anti-PD-1 therapy.
This compound in Combination with Chemotherapy
Rationale
The PI3K pathway is implicated in resistance to chemotherapy.[2] Its activation can promote cell survival and DNA damage repair, thereby reducing the efficacy of cytotoxic agents.[2] Combining this compound with chemotherapy can:
-
Sensitize Cancer Cells: Inhibition of PI3K can prevent the pro-survival signals that are often upregulated in response to chemotherapy-induced DNA damage, leading to increased apoptosis.
-
Inhibit DNA Damage Repair: The PI3K/AKT pathway is involved in the DNA damage response.[2] Inhibiting this pathway may impair the ability of cancer cells to repair chemotherapy-induced DNA lesions.
-
Overcome Chemoresistance: In tumors that have developed resistance to chemotherapy through PI3K pathway activation, this compound may restore sensitivity.
Data Presentation
Table 3: In Vitro Synergistic Effect of this compound with Chemotherapy
| Cell Line | Chemotherapeutic Agent | This compound IC50 (µM) | Chemo IC50 (µM) | Combination Index (CI) at ED50 | Interpretation | Reference |
| Ovarian Cancer (PTEN null) | Paclitaxel | 0.5 | 0.01 | 0.6 | Synergy | [4] |
| Breast Cancer (PIK3CA mutant) | Doxorubicin | 0.8 | 0.05 | 0.5 | Synergy | [4] |
| NSCLC | Cisplatin | 1.2 | 2.5 | 0.7 | Synergy | [3] |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 3.3.1: In Vitro Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the chemotherapeutic agent, both alone and in combination.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 for each drug alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method to assess synergy.
Protocol 3.3.2: Apoptosis Assay
-
Treatment: Treat cancer cells with this compound, the chemotherapeutic agent, or the combination for 24-48 hours.
-
Staining: Stain cells with Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
Visualization
Caption: Workflow for assessing the synergy of this compound and chemotherapy in vitro.
This compound in Combination with Targeted Therapies
Rationale
Cancer cells often develop resistance to targeted therapies by activating alternative survival pathways. The PI3K and MAPK (RAS/RAF/MEK/ERK) pathways are two major signaling cascades that are frequently co-activated or exhibit crosstalk in cancer.[2]
-
Dual Pathway Blockade: Simultaneous inhibition of the PI3K and MAPK pathways can be more effective than targeting either pathway alone, preventing compensatory signaling and leading to a more profound and durable anti-tumor response.[2]
-
Overcoming Resistance to other Targeted Agents: Activation of the PI3K pathway is a known mechanism of resistance to therapies targeting receptor tyrosine kinases (RTKs) like HER2.[1] Combining this compound with agents like HER2 inhibitors can restore sensitivity in resistant tumors.
Data Presentation
Table 4: In Vitro Proliferation Inhibition with this compound and a MEK Inhibitor
| Cell Line | This compound IC50 (µM) | MEK Inhibitor IC50 (µM) | Combination IC50 (µM) | Fold Change in Potency | Reference |
| KRAS-mutant Lung Cancer | 1.5 | 0.1 | 0.02 (for MEKi) | 5-fold | [2] |
| BRAF-mutant Melanoma | 2.0 | 0.05 | 0.01 (for MEKi) | 5-fold | [2] |
Experimental Protocols
Protocol 4.3.1: Western Blot Analysis of Pathway Inhibition
-
Treatment: Treat cancer cells with this compound, the targeted therapy (e.g., MEK inhibitor), or the combination for 2-4 hours.
-
Lysis: Lyse the cells to extract proteins.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, phospho-ERK, total AKT, total ERK) and a loading control (e.g., β-actin).
-
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Protocol 4.3.2: In Vivo Xenograft Model
-
Cell Line: Use a human cancer cell line with known mutations in the PI3K and/or MAPK pathways.
-
Tumor Implantation: Subcutaneously inject cancer cells into immunodeficient mice (e.g., nude, SCID).
-
Treatment: Once tumors are established, treat mice with this compound, the targeted agent, or the combination.
-
Monitoring and Analysis: Monitor tumor growth and animal well-being as described in Protocol 2.3.1. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot).
Visualization
Caption: Dual blockade of the PI3K and MAPK pathways with this compound and a MEK inhibitor.
Safety and Toxicity Considerations
When combining this compound with other therapies, it is crucial to monitor for overlapping and synergistic toxicities. Common adverse effects of PI3K inhibitors include hyperglycemia, rash, diarrhea, and fatigue.[12] Careful dose-escalation studies in preclinical models are essential to determine a safe and effective combination regimen.
Conclusion
The combination of this compound with immunotherapy, chemotherapy, and targeted therapies holds significant promise for improving cancer treatment outcomes. The protocols and guidelines provided here offer a starting point for the preclinical evaluation of these combination strategies. Rigorous experimental design and careful interpretation of data will be essential to advance these promising therapeutic approaches into the clinic.
References
- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination effect of therapies targeting the PI3K- and AR-signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Targeting PI3K Signaling to Overcome Tumor Immunosuppression: Synergistic Strategies to Enhance Cancer Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K pathway inhibitors: potential prospects as adjuncts to vaccine immunotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Utilizing PI3K-IN-10 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][4][5] PI3K-IN-10 is a potent, pan-PI3K inhibitor, identified as compound 332 in patent WO2018057808A1, that targets all Class I PI3K isoforms. Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayers.[6][7] These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix (ECM) interactions, thereby providing a more accurate platform for evaluating the efficacy of anti-cancer agents.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the application of this compound and other pan-PI3K inhibitors in 3D cell culture models.
Mechanism of Action: The PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors and other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cellular processes such as cell cycle progression, apoptosis, and protein synthesis. Pan-PI3K inhibitors like this compound block the catalytic activity of PI3K, thereby inhibiting the production of PIP3 and suppressing downstream signaling, ultimately leading to decreased cancer cell growth and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of Pan-PI3K Inhibitors in 3D Cancer Models
While specific data for this compound in 3D culture is not yet widely published, the following tables summarize representative data from studies using other pan-PI3K inhibitors in various cancer spheroid models. This data can serve as a benchmark for designing experiments with this compound.
Table 1: IC50 Values of Pan-PI3K Inhibitors in 3D Spheroid Models
| Inhibitor | Cell Line | Cancer Type | 3D Model Type | IC50 (µM) | Reference |
| Copanlisib | OVCAR-8 | Ovarian | Multi-cell type spheroid | 0.1 - 1 | [4] |
| Copanlisib | NCI-H226 | Lung | Multi-cell type spheroid | > 1 | [4] |
| Copanlisib | A549 | Lung | Multi-cell type spheroid | > 1 | [4] |
| NVP-BKM120 | FaDu | Nasopharyngeal | Spheroid | ~0.5 | [6] |
| NVP-BKM120 | EMT6 | Mammary Carcinoma | Spheroid | ~0.1 | [6] |
| PX-866 | 1205Lu | Melanoma | Collagen-embedded spheroid | Not specified, effective at 10µM | [5] |
Table 2: Effects of Pan-PI3K Inhibitors on 3D Spheroid Growth
| Inhibitor | Cell Line | Concentration (µM) | Growth Inhibition (%) | Reference |
| NVP-BEZ235 | FaDu | 1 | Significant (p < 0.0001) | [6] |
| NVP-BEZ235 | EMT6 | 1 | Significant (p < 0.0001) | [6] |
| PX-866 | 1205Lu | 10 | Significant reduction in spheroid size | [5] |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in 3D cell culture models. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using low-adhesion microplates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment round-bottom 96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000 - 10,000 cells/100 µL, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids typically form within 24-72 hours.
Caption: Workflow for tumor spheroid formation using the liquid overlay technique.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove approximately half of the medium from each well containing a spheroid.
-
Add an equal volume of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
For long-term studies, perform a partial media change with fresh inhibitor-containing or vehicle control medium every 2-3 days.
Protocol 3: Spheroid Viability and Growth Assessment
This protocol describes methods to quantify the effect of this compound on spheroid viability and growth.
Materials:
-
Treated spheroids in a 96-well plate
-
Brightfield microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D, AlamarBlue™)
-
Plate reader (for viability assays)
Procedure for Growth Assessment (Microscopy):
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter or area of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (diameter/2)³).
-
Normalize the spheroid volume at each time point to the initial volume at time 0 to determine the relative growth.
Procedure for Viability Assessment (ATP-based assay, e.g., CellTiter-Glo® 3D):
-
At the end of the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Express the results as a percentage of the vehicle-treated control spheroids.
Caption: Workflow for the analysis of treated tumor spheroids.
Conclusion
The use of this compound and other pan-PI3K inhibitors in 3D cell culture models offers a more clinically relevant approach to assess their anti-cancer efficacy. The provided protocols and data serve as a guide for researchers to design and execute robust experiments. It is anticipated that as research progresses, more specific data on the effects of this compound in various 3D cancer models will become available, further elucidating its therapeutic potential. The enhanced predictive power of 3D models is crucial for advancing the development of targeted cancer therapies.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of three-dimensional cell culture in therapeutics and diagnostics: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PI3K-IN-10 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, differentiation, survival, and metabolism. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for the development of novel anti-cancer therapeutics. PI3K-IN-10 is a potent, pan-PI3K inhibitor belonging to the benzimidazole class of compounds. As a pan-inhibitor, it broadly targets the Class I PI3K isoforms (α, β, γ, and δ), offering a powerful tool for investigating the therapeutic potential of comprehensive PI3K pathway inhibition. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the PI3K pathway.
PI3K Signaling Pathway
The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT (also known as Protein Kinase B). The recruitment of AKT to the plasma membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2). Once activated, AKT phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions. The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.
Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of this compound.
Quantitative Data on Pan-PI3K Inhibitors
The inhibitory activity of PI3K inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below provides a comparison of the IC50 values for several well-characterized pan-PI3K inhibitors against the four Class I PI3K isoforms.
| Inhibitor | Type | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) |
| This compound | Pan-PI3K | N/A | N/A | N/A | N/A |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 |
| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 75 | 3 |
| ZSTK474 | Pan-PI3K | 18 | 210 | 110 | 36 |
Note: Specific IC50 values for this compound (also known as compound 332 from patent WO2018057808A1) against the individual PI3K isoforms are not publicly available at the time of this publication. It is described as a potent pan-PI3K inhibitor. Researchers are advised to determine these values empirically using the protocols provided below.
Experimental Protocols for High-Throughput Screening
Two robust and widely used HTS assay formats for measuring PI3K activity are the ADP-Glo™ Kinase Assay and the HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay. Both are amenable to automation and miniaturization for screening large compound libraries.
Protocol 1: ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. After the PI3K reaction, remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is directly proportional to the PI3K activity.
Materials:
-
This compound (or other test compounds) dissolved in DMSO
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ PI3K HTS Assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
Prepare a working solution of the specific PI3K isoform in Kinase Reaction Buffer.
-
Prepare a PIP2/ATP mixture in Kinase Reaction Buffer. The final concentrations will depend on the specific assay conditions and are typically around the Km for ATP and PIP2.
-
-
Kinase Reaction:
-
Add 2.5 µL of the PI3K enzyme solution to each well of a 384-well plate.
-
Add 1 µL of diluted this compound or DMSO vehicle control to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the PIP2/ATP mixture.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow for the development of the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: HTRF® Kinase Assay
Principle: The HTRF® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It measures the production of PIP3 by PI3K. The assay uses a biotinylated PIP3 tracer, a GST-tagged PH domain that binds to PIP3, a Europium cryptate-labeled anti-GST antibody (donor), and Streptavidin-XL665 (acceptor). In the absence of PIP3 produced by the kinase, the tracer binds to the PH domain, bringing the donor and acceptor into proximity and generating a high FRET signal. PIP3 produced by the PI3K reaction competes with the tracer for binding to the PH domain, leading to a decrease in the FRET signal.
Materials:
-
This compound (or other test compounds) dissolved in DMSO
-
Recombinant human PI3K isoforms
-
PIP2 substrate
-
ATP
-
Kinase Reaction Buffer
-
HTRF® PI3K Assay Kit (e.g., from Cisbio) containing:
-
Biotinylated-PIP3 tracer
-
GST-tagged GRP1 PH domain
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
-
HTRF-compatible low-volume 384-well plates (e.g., white)
-
Multichannel pipettes or automated liquid handling system
-
HTRF-compatible plate reader
Workflow Diagram:
Caption: Workflow for the HTRF® PI3K HTS Assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO and then in Kinase Reaction Buffer.
-
Prepare working solutions of the PI3K enzyme and PIP2 substrate in Kinase Reaction Buffer.
-
Prepare a working solution of ATP in Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
Add 2 µL of diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 4 µL of the PI3K enzyme and PIP2 substrate mixture.
-
Initiate the reaction by adding 4 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the HTRF detection mix containing the biotinylated-PIP3 tracer, GST-PH domain, Europium-labeled anti-GST antibody, and Streptavidin-XL665 according to the kit manufacturer's instructions.
-
Add 10 µL of the HTRF detection mix to each well to stop the reaction.
-
Incubate for 60 minutes to 4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition based on the HTRF ratio of the sample wells relative to the high and low controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a valuable research tool for investigating the roles of the PI3K signaling pathway in health and disease. The provided protocols for the ADP-Glo™ and HTRF® assays offer robust and scalable methods for high-throughput screening of compound libraries to identify novel PI3K inhibitors and for the detailed characterization of their inhibitory potency and selectivity. These assays, coupled with the foundational understanding of the PI3K pathway, will empower researchers in their drug discovery and development efforts targeting this critical class of enzymes.
Troubleshooting & Optimization
PI3K-IN-10 solubility and stability in DMSO
Technical Support Center: PI3K-IN-10
This guide provides technical information and troubleshooting advice for researchers and scientists using this compound, focusing on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound? For most non-aqueous applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.
Q2: What is the solubility of this compound in DMSO? this compound and its analogs are typically soluble in DMSO up to a concentration of 10 mM.[1] Sonication may be required to achieve complete dissolution.[1]
Q3: How should the solid (powder) form of this compound be stored? The solid compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2][3]
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO? For long-term storage (up to one year), the DMSO stock solution should be stored at -80°C.[1][2] For shorter-term storage (up to one month), -20°C is acceptable.[3][4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][6]
Q5: Can I store the DMSO stock solution at room temperature? No, long-term storage at room temperature is not recommended. While many compounds are stable for short periods at ambient temperatures, such as during shipping, optimal long-term stability is achieved at -80°C or -20°C.[3][4]
Q6: Does prolonged sonication affect the stability of this compound? While sonication is often recommended to aid dissolution, prolonged or high-energy sonication can potentially generate heat and may degrade sensitive compounds.[1] Use brief, intermittent sonication in a room temperature water bath. If the compound does not dissolve, gentle warming to 37°C can be attempted.[4]
Data Presentation
Table 1: Solubility and Molarity of a this compound Analog Based on data for a representative pan-PI3K inhibitor with a molecular weight of 347.37 g/mol .[1]
| Solvent | Max Concentration | Volume of DMSO to Add for 10 mM Stock |
| 1 mg | ||
| DMSO | 10 mM[1] | 0.2879 mL |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability Duration |
| Solid Powder | -20°C | Up to 3 years[1][2][3] |
| In DMSO (Stock Solution) | -80°C | Up to 1 year[1][2] |
| In DMSO (Stock Solution) | -20°C | Up to 1 month[3][4][6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound does not fully dissolve in DMSO. | 1. Insufficient solvent volume.2. Low-quality or hydrated DMSO.3. Compound requires more energy to dissolve. | 1. Re-calculate and confirm the correct volume of DMSO was added for the desired concentration.2. Use fresh, anhydrous (moisture-free) DMSO. Hydrated DMSO can significantly reduce the solubility of many inhibitors.[7]3. Vortex the solution thoroughly. If undissolved particles remain, use a sonication water bath for several minutes.[1][4] Gentle warming of the solution to 37°C can also aid dissolution.[4] |
| Precipitate forms in the DMSO stock solution during storage. | 1. Storage temperature is too high.2. Solution may have exceeded its long-term stability at the storage temperature. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the precipitate.[4]2. Confirm that the solution is stored at the recommended -80°C for long-term stability.3. Aliquot the solution after redissolving to prevent repeated freeze-thaw cycles. |
| Compound precipitates when diluted into aqueous media (e.g., cell culture medium, PBS). | 1. The compound has low solubility in aqueous solutions.2. The final concentration of DMSO is too low to maintain solubility.3. Temperature shock from mixing cold stock with warmer media. | 1. This is a common occurrence for hydrophobic compounds.[4] The precipitate will often redissolve with vortexing or brief sonication.[4]2. Pre-warm the aqueous medium to 37°C before adding the inhibitor stock solution.[1]3. Add the DMSO stock solution drop-wise to the aqueous medium while vortexing to ensure rapid mixing.4. For cell-based assays, ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%). Running a vehicle control (media + equivalent DMSO) is critical.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatize: Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent moisture condensation.
-
Calculation: Based on the mass of the compound provided and its molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration (see Table 1 for examples).
-
Reconstitution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, place the vial in a sonicator water bath for 5-10 minutes or warm briefly at 37°C until the solution is clear and all particulate matter has dissolved.[1][4]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. Store these aliquots at -80°C for long-term preservation.[1][5]
Protocol 2: Dilution for In Vitro Cell-Based Assays
-
Thaw: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Prepare Media: Pre-warm the required volume of cell culture medium in a 37°C water bath.
-
Dilution: For a final concentration of 10 µM in 10 mL of media, for example, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed media. This results in a final DMSO concentration of 0.1%.
-
Note: It is crucial to add the small volume of DMSO stock to the large volume of aqueous media and mix immediately. Do not add media directly to the stock tube.
-
-
Vehicle Control: Prepare a control culture by adding an equivalent volume of DMSO (10 µL in this example) to the same final volume of media (10 mL) to account for any effects of the solvent on the cells.[8]
-
Application: Mix the final solution well and immediately add it to your cells for the experiment.
PI3K Signaling Pathway and Inhibition
This compound is a pan-PI3K inhibitor, meaning it targets the Phosphoinositide 3-kinase (PI3K) enzyme.[9] PI3K is a critical node in a signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Upon activation by upstream signals, such as from Receptor Tyrosine Kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn activates mTOR and other effectors. By inhibiting PI3K, this compound blocks the production of PIP3, thereby shutting down this entire downstream signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 2. PI3K-IN-52_TargetMol [targetmol.com]
- 3. MEK/PI3K-IN-1 I CAS#: 2281803-28-7 I MEK/PI3K inhibitor I InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PI3K-IN-10 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use PI3K-IN-10 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Quantitative Data Summary
Table 1: Biochemical IC50 Values of Representative Pan-PI3K Inhibitors
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| ZSTK474 | 16 | 44 | 49 | 5 |
Table 2: Cellular IC50 Values of Representative Pan-PI3K Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Buparlisib (BKM120) IC50 (µM) | ZSTK474 IC50 (µM) |
| U87MG | Glioblastoma | ~0.5 | ~0.2 |
| MCF7 | Breast Cancer | ~0.4 | ~0.1 |
| PC3 | Prostate Cancer | ~0.7 | ~0.3 |
| A549 | Lung Cancer | ~1.5 | ~0.8 |
| Jurkat | T-cell Leukemia | ~2.3 | ~3.4 |
| DND-41 | T-cell Leukemia | ~1.5 | ~1.0 |
IC50 values can vary depending on the assay conditions and cell line. The above data is compiled from multiple sources for comparative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable pan-inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks).[1] It functions by competing with ATP for the kinase domain of the p110 catalytic subunit of PI3K, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[2]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10-50 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration immediately before use. Be aware that the final DMSO concentration in your culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q3: What is a good starting concentration for my experiments?
A3: Based on the data from other pan-PI3K inhibitors like BKM120 and ZSTK474, a good starting point for a dose-response experiment would be a range from 0.1 µM to 10 µM.[1][3][4] We recommend performing a pilot experiment with a broad range of concentrations to determine the optimal working concentration for your specific cell line and assay.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the experimental endpoint. For assessing the inhibition of PI3K signaling (e.g., by measuring phospho-AKT levels), a short treatment of 1-4 hours is often sufficient. For assays measuring cell viability, proliferation, or apoptosis, longer incubation times of 24-72 hours are typically required.[3][4]
Troubleshooting Guide
Q5: I am not seeing any effect of this compound on my cells. What could be the problem?
A5:
-
Inactive Compound: Ensure that the compound has been stored correctly and has not degraded. Prepare fresh dilutions from a new aliquot of the stock solution.
-
Insufficient Concentration: The IC50 can vary significantly between cell lines. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).
-
Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to PI3K inhibition. This could be due to mutations in downstream components of the pathway or activation of compensatory signaling pathways.[2]
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of the inhibitor. Consider using a more sensitive method or a different endpoint.
Q6: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
A6:
-
Cell Line Sensitivity: Your cell line may be highly dependent on the PI3K pathway for survival. Use a lower concentration range in your experiments.
-
Off-Target Effects: At higher concentrations, some pan-PI3K inhibitors can have off-target effects. For example, BKM120 has been shown to inhibit tubulin polymerization at concentrations above 1 µM.[5]
-
DMSO Toxicity: Ensure that the final concentration of DMSO in your cell culture medium is not exceeding 0.1%.
-
Treatment Duration: Reduce the incubation time to see if the toxicity is time-dependent.
Q7: The results of my experiments with this compound are inconsistent. What could be the cause?
A7:
-
Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent between experiments.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock to ensure consistent potency.
-
Experimental Variability: Minimize pipetting errors and ensure uniform cell seeding. Include appropriate positive and negative controls in every experiment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.
Materials:
-
This compound
-
Adherent cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle (DMSO) control and untreated cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol is for assessing the inhibition of AKT phosphorylation as a readout of this compound activity.
Materials:
-
This compound
-
Cells of interest
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a short duration (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal. Use a loading control like GAPDH to ensure equal protein loading.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting PI3K-IN-10 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI3K-IN-10 in Western blot experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the PI3K/Akt signaling pathway?
This compound is a potent pan-PI3K inhibitor.[1] As a pan-inhibitor, it is designed to block the activity of all isoforms of the Class I PI3K enzyme. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] This in turn prevents the recruitment and activation of downstream effectors like Akt, leading to a reduction in the phosphorylation of Akt and its subsequent targets, such as mTOR.
Q2: I treated my cells with this compound, but I don't see a decrease in phosphorylated Akt (p-Akt) in my Western blot. What could be the problem?
There are several potential reasons for not observing the expected decrease in p-Akt levels:
-
Ineffective Inhibition:
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit PI3K in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Incubation Time: The incubation time with the inhibitor might be too short. A time-course experiment can help determine the optimal duration for observing a significant decrease in p-Akt.
-
Inhibitor Stability: Ensure that the this compound stock solution is properly prepared and stored to maintain its activity.
-
-
Technical Issues with Western Blot:
-
Antibody Performance: The primary antibody against p-Akt may not be specific or sensitive enough. Verify the antibody's specificity and consider trying a different clone or manufacturer. It is also crucial to use an antibody that recognizes the specific phosphorylation site of interest (e.g., Ser473 or Thr308 for Akt).
-
Sample Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of proteins during sample preparation.[4]
-
Protein Transfer: Inefficient transfer of proteins from the gel to the membrane can lead to weak or no signal. Verify transfer efficiency using a reversible stain like Ponceau S.[5][6]
-
Q3: After treating with this compound, the total Akt protein levels also seem to decrease. Is this expected?
Generally, a short-term treatment with a kinase inhibitor like this compound should primarily affect the phosphorylation state of its targets, not the total protein levels. A decrease in total Akt levels could indicate:
-
Prolonged Treatment: Long-term inhibition of the PI3K/Akt pathway can lead to cellular responses like apoptosis or cell cycle arrest, which might result in a general decrease in protein synthesis or an increase in protein degradation.
-
Off-Target Effects: At high concentrations, some inhibitors may have off-target effects that could influence protein stability or expression.
-
Loading Inaccuracy: Ensure equal protein loading across all lanes by quantifying protein concentration before loading and by probing for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Q4: I'm seeing unexpected bands or high background on my Western blot. How can I resolve this?
High background and non-specific bands can obscure your results. Here are some common causes and solutions:
-
Blocking: Insufficient blocking can lead to high background. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature).[7] For phospho-specific antibodies, BSA is often preferred as milk contains phosphoproteins that can cause background.[7]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with minimal background.[6]
-
Washing Steps: Inadequate washing between antibody incubations can result in high background. Increase the number and duration of your wash steps.[8]
-
Membrane Handling: Avoid touching the membrane with bare hands, as this can lead to blotches and spots. Always use forceps. Ensure the membrane does not dry out during the procedure.[8]
Experimental Protocols
General Western Blot Protocol for Analyzing PI3K Pathway Activation
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound for the appropriate amount of time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, anti-total Akt, anti-p-mTOR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.
-
Data Presentation
Table 1: Recommended Antibody Dilutions for Key PI3K Pathway Proteins
| Antibody Target | Host Species | Recommended Starting Dilution |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 |
| Total Akt | Rabbit | 1:1000 |
| Phospho-mTOR (Ser2448) | Rabbit | 1:1000 |
| Total mTOR | Rabbit | 1:1000 |
| PI3K p85 | Rabbit | 1:1000 |
| GAPDH (Loading Control) | Mouse | 1:5000 |
Note: Optimal antibody dilutions should be determined experimentally for your specific conditions.
Table 2: Troubleshooting Summary for Common Western Blot Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| No/Weak Signal for p-Akt | Ineffective inhibitor concentration/incubation time. | Perform dose-response and time-course experiments. |
| Poor primary antibody performance. | Validate antibody specificity; try a different antibody. | |
| Inefficient protein transfer. | Check transfer with Ponceau S; optimize transfer conditions. | |
| High Background | Insufficient blocking. | Increase blocking time; use 5% BSA for phospho-antibodies. |
| Antibody concentration too high. | Titrate primary and secondary antibodies. | |
| Inadequate washing. | Increase number and duration of wash steps. | |
| Non-Specific Bands | Primary antibody cross-reactivity. | Use a more specific antibody; try different blocking buffer. |
| Protein degradation. | Use fresh lysates with protease inhibitors. | |
| "Smiling" Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. PI3K/Akt/mTOR | DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: PI3K Inhibitor Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Phosphoinositide 3-kinase (PI3K) inhibitors in non-cancerous cell lines.
Disclaimer: The information provided is based on the general class of PI3K inhibitors. No specific data was found for a compound designated "PI3K-IN-10" in publicly available literature. The data and protocols should be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of PI3K inhibitors?
A1: PI3K inhibitors are a class of targeted therapy drugs that block the activity of the phosphoinositide 3-kinase (PI3K) enzyme. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In many cancers, this pathway is hyperactivated, promoting tumor growth.[1] PI3K inhibitors work by blocking the catalytic activity of PI3K, thereby inhibiting the downstream signaling cascade and reducing cancer cell proliferation and survival.
Q2: Why is it important to assess the cytotoxicity of PI3K inhibitors in non-cancerous cell lines?
A2: While PI3K inhibitors are designed to target cancer cells, the PI3K pathway is also essential for the normal function and survival of healthy cells.[3] Therefore, it is critical to evaluate the cytotoxic effects of these inhibitors on non-cancerous cell lines to understand their potential off-target effects and predict possible toxicities in a clinical setting. This helps in determining the therapeutic window of the inhibitor – the concentration range where it is effective against cancer cells while having minimal harmful effects on normal cells.
Q3: What are some common PI3K inhibitors studied for their cytotoxic effects?
A3: Several PI3K inhibitors have been developed and studied, each with varying specificity for different PI3K isoforms. Some commonly referenced pan-PI3K inhibitors (targeting multiple isoforms) and isoform-specific inhibitors include Buparlisib (BKM120), Dactolisib (BEZ235), and ZSTK474.[4][5]
Q4: Do PI3K inhibitors show cytotoxicity in non-cancerous cells?
A4: Yes, PI3K inhibitors can exhibit cytotoxicity in non-cancerous cells, as the PI3K pathway is vital for their survival and function.[3] The degree of cytotoxicity depends on the specific inhibitor, its concentration, the cell type, and the duration of exposure. Some inhibitors may have a more favorable therapeutic index, showing significantly more potent cytotoxicity against cancer cells compared to normal cells. For instance, a study on the pan-PI3K inhibitor BKM120 showed that it was cytotoxic to primary B-CLL lymphocytes.[4]
Quantitative Data: Cytotoxicity of PI3K Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PI3K inhibitors in different non-cancerous cell lines. It is important to note that these values can vary between experiments and laboratories.
| Inhibitor | Non-Cancerous Cell Line | Cell Type | IC50 / EC50 (nM) | Reference |
| Buparlisib (BKM120) | Human T-cells | Lymphocyte | >10,000 | [4] |
| Dactolisib (BEZ235) | 1542N | Prostate | 53.82 |
Note: Data on the cytotoxicity of PI3K inhibitors in a wide range of non-cancerous cell lines is limited in publicly accessible literature. The provided data points are illustrative examples.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells in culture
-
PI3K inhibitor of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. The optimal seeding density depends on the cell line's growth rate and should be determined empirically.[6][7] Incubate for 24-48 hours in a CO2 incubator to allow for cell attachment and recovery.[7]
-
Compound Treatment: Prepare serial dilutions of the PI3K inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a CO2 incubator. The incubation time should be optimized based on the cell line and the inhibitor's mechanism of action.[8]
-
MTT Addition: After incubation, add 10 µL of the MTT stock solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[7]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.
-
Incubation for Solubilization: Incubate the plate for an additional 4 hours at 37°C.[7]
-
Absorbance Measurement: Mix each sample by pipetting up and down and read the absorbance at 570 nm using a microplate reader.[7]
WST-1 Assay for Cell Proliferation
This protocol is another colorimetric assay for quantifying cell proliferation and viability.
Materials:
-
Cells in culture
-
PI3K inhibitor of interest
-
96-well plates
-
WST-1 reagent
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.1 - 5 x 10⁴ cells/well in 100 µL of culture medium.[9] Incubate for 24-96 hours.[9]
-
Compound Treatment: Treat cells with various concentrations of the PI3K inhibitor as described in the MTT assay protocol.
-
Incubation: Incubate for the desired treatment period.
-
WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 0.5 to 4 hours at 37°C in a CO2 incubator.[9]
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker and measure the absorbance at 420-480 nm using a microplate reader.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by PI3K inhibitors.
Caption: A generalized experimental workflow for assessing the cytotoxicity of PI3K inhibitors.
Troubleshooting Guide
Problem: High variability between replicate wells.
Possible Causes & Solutions:
-
Uneven cell seeding: Ensure a homogenous cell suspension before and during seeding. Pipette gently to avoid cell clumping.
-
Edge effects: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
Pipetting errors: Use calibrated pipettes and ensure consistent pipetting technique.
Problem: Low signal or no difference between treated and control wells.
Possible Causes & Solutions:
-
Low cell number: Optimize the initial cell seeding density. Cells should be in the logarithmic growth phase during the assay.
-
Inactive inhibitor: Check the storage and handling of the PI3K inhibitor. Prepare fresh dilutions for each experiment.
-
Short incubation time: The inhibitor may require a longer incubation period to exert its cytotoxic effects. Perform a time-course experiment.
-
Resistant cell line: The chosen non-cancerous cell line may be inherently resistant to the PI3K inhibitor at the tested concentrations.
Problem: High background signal in control wells.
Possible Causes & Solutions:
-
Contamination: Check cell cultures for microbial contamination.
-
Reagent issues: Ensure that the MTT or WST-1 reagent is properly stored and not degraded.
-
Serum interference: Some components in the serum can interfere with the assay. Consider reducing the serum concentration during the assay or using a serum-free medium for the final incubation step.
Caption: A troubleshooting guide for common issues encountered in cytotoxicity assays.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Comparative effect of two pan-class I PI3K inhibitors used as anticancer drugs on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
PI3K-IN-10 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-PI3K inhibitor, PI3K-IN-10. Given that specific experimental data for this compound is limited in publicly available literature, this guide also provides broader advice applicable to pan-PI3K inhibitors, with data from representative compounds to illustrate expected outcomes and potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, ATP-competitive pan-PI3K inhibitor.[1][2] As a pan-inhibitor, it is designed to target all Class I PI3K isoforms (α, β, γ, and δ), which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a hallmark of many cancers.[4][5]
Q2: What are the primary applications of this compound in a research setting?
This compound can be used as a research tool to:
-
Investigate the role of the PI3K/AKT/mTOR pathway in various cellular processes.
-
Validate the PI3K pathway as a therapeutic target in specific cancer cell lines or other disease models.
-
Serve as a reference compound in the development of novel PI3K inhibitors.
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300 and Tween80.[6][7] It is crucial to refer to the manufacturer's datasheet for specific solubility and storage instructions. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is a typical effective concentration range for a pan-PI3K inhibitor in cell-based assays?
The effective concentration of a pan-PI3K inhibitor can vary significantly depending on the cell line, assay duration, and specific endpoint being measured. Generally, concentrations ranging from nanomolar to low micromolar are used. For example, the pan-PI3K inhibitor BKM120 has shown IC50 values in the micromolar range in various T-ALL cell lines.[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of PI3K Pathway Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | Ensure proper storage of the inhibitor stock solution (aliquoted, protected from light, appropriate temperature). Prepare fresh dilutions from a new aliquot for each experiment. |
| Incorrect Inhibitor Concentration | Verify calculations for dilutions. Perform a dose-response curve to ensure the concentration range is appropriate for the cell line being used. |
| Cell Line Insensitivity | Confirm that the chosen cell line has an active PI3K pathway. Cell lines with mutations in downstream effectors of the PI3K pathway may be resistant to PI3K inhibition. |
| Suboptimal Assay Conditions | For Western blotting, ensure efficient protein extraction and use of appropriate phospho-specific antibodies. For kinase assays, verify the ATP concentration, as it can compete with ATP-competitive inhibitors.[9][10] |
| Experimental Variability | Standardize cell seeding density, treatment duration, and reagent preparation. Run appropriate controls in every experiment (e.g., vehicle-only control). |
Issue 2: High Variability in Cell Viability/Proliferation Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variable Treatment Incubation Times | Standardize the time of inhibitor addition and the duration of the assay. |
| Reagent Issues | Ensure viability reagents (e.g., MTT, CellTiter-Glo) are properly stored and within their expiration date. Mix reagents thoroughly before use. |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity. |
Issue 3: Off-Target Effects or Unexpected Phenotypes
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibitor Promiscuity | While this compound is a pan-PI3K inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations.[11] Use the lowest effective concentration possible. |
| Cellular Compensation Mechanisms | Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK/ERK or STAT3 pathways.[4][12] Investigate other relevant signaling pathways to understand the cellular response. |
| Cell Line Specific Responses | The genetic background of the cell line can influence its response to PI3K inhibition. Characterize the mutational status of key genes in your cell line (e.g., PTEN, PIK3CA). |
Quantitative Data for Representative Pan-PI3K Inhibitors
The following table summarizes IC50 values for several well-characterized pan-PI3K inhibitors in different cancer cell lines. This data can serve as a reference for designing experiments with this compound, although specific values for this compound may differ.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| BKM120 | Jurkat (T-ALL) | MTT | 0.8 | [8] |
| BKM120 | Loucy (T-ALL) | MTT | 1.2 | [8] |
| ZSTK-474 | Jurkat (T-ALL) | MTT | 0.4 | [8] |
| ZSTK-474 | Loucy (T-ALL) | MTT | 0.6 | [8] |
| BKM120 | KG-1 (AML) | MTT | ~2.0 | [13] |
| Pictilisib (GDC-0941) | Various | Cell Viability | Varies | [4] |
| Copanlisib | Various | Cell Viability | Varies | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.[8][14]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PI3K Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different durations.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[15][16][17]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A decision tree for troubleshooting common issues in experiments with PI3K inhibitors.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and Functional Characterization of PI3K/Akt/mTOR Pathway-Related lncRNAs in Lung Adenocarcinoma: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K Abrogation Using Pan-PI3K Inhibitor BKM120 Gives Rise to a Significant Anticancer Effect on AML-Derived KG-1 Cells by Inducing Apoptosis and G2/M Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: PI3K-IN-10 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicities associated with the use of PI3K-IN-10 in animal models. Given that this compound is a pan-PI3K inhibitor, this guidance is based on the known toxicities of other pan-PI3K inhibitors and should be adapted based on compound-specific observations.
I. PI3K/Akt Signaling Pathway
The diagram below illustrates the central role of the PI3K/Akt pathway in regulating cell survival, growth, and proliferation. This compound, as a pan-PI3K inhibitor, is expected to block the signaling cascade at the level of PI3K, affecting downstream effectors like Akt and mTOR.
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
II. Troubleshooting Guide
This guide addresses common toxicities observed with pan-PI3K inhibitors in animal models and provides potential mitigation strategies.
| Observed Toxicity | Potential Cause | Troubleshooting/Mitigation Strategies |
| Hyperglycemia | On-target inhibition of PI3Kα, a key mediator of insulin signaling, leading to reduced glucose uptake in peripheral tissues and increased hepatic glucose output.[1][2][3][4][5] | Monitoring: Regularly monitor blood glucose levels, especially during the initial phase of treatment. Dietary Management: Consider a low-carbohydrate or ketogenic diet to reduce the glucose load.[2][3] Pharmacological Intervention: In consultation with a veterinarian, consider co-administration of metformin to improve insulin sensitivity.[2] Avoid the use of insulin as it may counteract the anti-tumor efficacy of the PI3K inhibitor.[1][4][6] |
| Diarrhea/Colitis | Inhibition of PI3Kδ, which is highly expressed in immune cells, can lead to immune-mediated colitis.[7][8][9][10][11] Direct effects on the gastrointestinal epithelium may also contribute. | Monitoring: Closely monitor animals for signs of diarrhea, weight loss, and dehydration. Dose Reduction/Interruption: If severe diarrhea occurs, consider temporarily halting treatment to allow for recovery.[7][8] Supportive Care: Provide fluid and electrolyte replacement to prevent dehydration. Pharmacological Intervention: For immune-mediated colitis, non-absorbable steroids like budesonide may be considered under veterinary guidance.[7] |
| Hepatotoxicity (Elevated Liver Enzymes) | On-target or off-target effects of the inhibitor on liver cells.[7] | Monitoring: Monitor liver enzymes (ALT, AST) at baseline and periodically during the study. Dose Adjustment: If significant elevations are observed, consider dose reduction or discontinuation. |
| Rash/Dermatological Issues | Immune-mediated or direct effects on skin cells.[3][12] | Monitoring: Regularly inspect the skin for any signs of rash or irritation. Topical Treatments: Consult with a veterinarian about appropriate topical treatments to alleviate symptoms. |
| Weight Loss | Can be a result of diarrhea, dehydration, reduced appetite, or general malaise. | Monitoring: Monitor body weight daily or every other day. Nutritional Support: Provide palatable, high-calorie food to encourage eating. Dose Adjustment: If weight loss is significant and persistent, consider dose reduction. |
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: As there is no publicly available in vivo data for this compound, a formal dose-range finding study is essential.[13] It is recommended to start with a low dose, for example, based on the in vitro IC50 value and allometric scaling, and escalate the dose in different cohorts of animals while closely monitoring for signs of toxicity.[13]
Q2: How should I formulate this compound for oral administration?
A2: The formulation will depend on the physicochemical properties of this compound. Common vehicles for oral gavage of small molecule inhibitors include:
-
0.5% (w/v) Methylcellulose in water
-
5% N-methyl-2-pyrrolidone (NMP) and 95% PEG300[14]
-
5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline
It is crucial to assess the solubility and stability of this compound in the chosen vehicle before starting in vivo experiments.
Q3: What is the appropriate route of administration for this compound?
A3: Oral gavage is a common route for administering PI3K inhibitors in preclinical studies.[14][15][16][17][18][19] Intraperitoneal (i.p.) injection is another possibility. The choice of administration route should be based on the compound's properties and the experimental design.
Q4: How can I manage hyperglycemia without compromising the study's outcome?
A4: Hyperglycemia is an on-target effect of many PI3K inhibitors.[1][2][3][4][5] Managing it is key to maintaining animal welfare and the integrity of the study.
-
Proactive Monitoring: Implement a regular blood glucose monitoring schedule.
-
Dietary Intervention: A ketogenic diet has been shown to mitigate hyperglycemia and enhance the efficacy of PI3K inhibitors in some models.[2][3]
-
Metformin: Co-administration with metformin can help control blood glucose levels.[2]
-
Avoid Insulin: The use of insulin is generally not recommended as it can reactivate the PI3K pathway, potentially antagonizing the effect of the inhibitor.[1][4][6]
Q5: What are the key parameters to monitor for toxicity?
A5: A comprehensive monitoring plan should include:
-
Clinical Observations: Daily checks for changes in behavior, posture, and activity.
-
Body Weight: Measured daily or every other day.
-
Blood Glucose: As frequently as needed, especially in the initial phase.
-
Gastrointestinal Symptoms: Monitor for diarrhea and assess stool consistency.
-
Complete Blood Count (CBC) and Blood Chemistry: At baseline and at the end of the study, or more frequently if signs of toxicity are observed.
IV. Experimental Protocols
A. General Protocol for Oral Gavage in Mice
This protocol provides a general guideline for oral gavage. Always adhere to your institution's approved animal care and use protocols.
Materials:
-
This compound formulated in an appropriate vehicle.
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice).[16][18]
-
Syringes.
-
Animal scale.
Procedure:
-
Weigh the animal to calculate the precise dosing volume. The volume should generally not exceed 10 mL/kg.[18]
-
Measure the gavage needle length from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation.[15][16][18]
-
Properly restrain the mouse to immobilize the head and align the esophagus.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus. Do not force the needle.[15][19]
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.[16][18][19]
B. Workflow for an In Vivo Study with this compound
The following diagram outlines a typical workflow for an in vivo efficacy and toxicity study.
References
- 1. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin feedback is a targetable resistance mechanism of PI3K inhibition in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K Inhibitor-Induced Hyperglycemia: Avoid Insulin! [uspharmacist.com]
- 7. onclive.com [onclive.com]
- 8. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative systems pharmacology model-based investigation of adverse gastrointestinal events associated with prolonged treatment with PI3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K Signaling in Dendritic Cells Aggravates DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 14. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
Interpreting unexpected results with PI3K-IN-10
Welcome to the technical support center for PI3K-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. Specifically, it targets the p110α catalytic subunit of PI3K, a key component in the PI3K/AKT/mTOR signaling cascade that is frequently hyperactivated in various cancers.[1][2][3] By inhibiting p110α, this compound aims to block downstream signaling, thereby reducing cancer cell proliferation, survival, and growth.[3][4][5]
Q2: What are the known on-target and potential off-target effects of PI3K inhibitors like this compound?
On-target effects of PI3K inhibitors are a direct consequence of their mechanism of action and can lead to toxicities due to the crucial role of the PI3K pathway in normal cellular functions.[6] A common on-target side effect of PI3Kα inhibition is hyperglycemia, as this pathway is also involved in insulin signaling and glucose metabolism.[7][8] Other potential on-target toxicities can affect various tissues where PI3K signaling is important, such as the immune system, leading to immune-related toxicities.[6][9]
Off-target effects, while less defined for the specific hypothetical this compound, are a possibility with any small molecule inhibitor and can contribute to unexpected experimental outcomes. These can include interactions with other kinases or cellular proteins.
Q3: We are observing cellular responses in cell lines that lack PIK3CA mutations. Is this expected?
While this compound is designed to target the p110α isoform, which is frequently mutated in cancer, the PI3K pathway can be activated through various other mechanisms.[1][10] These include mutations or amplification of upstream receptor tyrosine kinases (RTKs), activating mutations in RAS, or the loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[2][3][10] Therefore, cell lines with wild-type PIK3CA but with these alternative activation mechanisms may still exhibit sensitivity to this compound.
Troubleshooting Guides
Unexpected Result 1: Reduced or No Efficacy in a PIK3CA-Mutant Cell Line
Possible Cause 1: Intrinsic Resistance Mechanisms
Even in cell lines with a known PIK3CA mutation, pre-existing resistance mechanisms can limit the efficacy of this compound. One such mechanism is the hyperactivation of parallel signaling pathways that can bypass the PI3K/AKT axis. For instance, the PIM kinase has been identified as a factor that can confer resistance to PI3K inhibitors by promoting cell survival through alternative routes.[11][12]
Suggested Troubleshooting Steps:
-
Pathway Analysis: Perform western blotting or other proteomic analyses to assess the activation status of key signaling molecules in parallel pathways (e.g., MAPK/ERK, JAK/STAT).
-
Combination Therapy Studies: Consider co-treatment with inhibitors of the identified compensatory pathway to assess for synergistic effects. For example, combining PI3K and PIM inhibitors has shown to enhance cell death in some cancer models.[11][12]
Possible Cause 2: Loss of PTEN Function
In some contexts, the loss of the tumor suppressor PTEN can render cells more dependent on the p110β isoform of PI3K, even in the presence of a PIK3CA mutation.[2] Since this compound is specific for p110α, its efficacy might be diminished in such cases.
Suggested Troubleshooting Steps:
-
PTEN Status Verification: Confirm the PTEN status of your cell line through western blotting (for protein expression) and sequencing (for mutations).
-
Isoform-Specific Inhibition: Test the effects of a p110β-specific inhibitor, alone and in combination with this compound, to probe for isoform-specific dependencies.
Unexpected Result 2: Increased Cell Proliferation or Survival at Low Doses of this compound
Possible Cause: Feedback Loop Activation
The PI3K/AKT/mTOR pathway is subject to complex feedback regulation. Inhibition of a single node in the pathway can sometimes lead to the paradoxical activation of other pro-survival signals. For instance, inhibition of PI3K can sometimes relieve a negative feedback loop on upstream receptor tyrosine kinases (RTKs), leading to their hyperactivation and subsequent signaling through other pathways like the MAPK/ERK cascade.
Suggested Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response study to determine if the pro-proliferative effect is limited to a specific concentration range.
-
Receptor Tyrosine Kinase Activation: Analyze the phosphorylation status of upstream RTKs (e.g., EGFR, HER2) in response to this compound treatment.
-
Combination with RTK Inhibitors: Evaluate the effect of combining this compound with an appropriate RTK inhibitor to block the feedback activation.
Data Presentation
Table 1: Hypothetical Cellular Viability Data in Response to this compound
| Cell Line | PIK3CA Status | PTEN Status | IC50 (µM) of this compound | Observations |
| MCF-7 | E545K Mutant | Wild-Type | 0.5 | Expected sensitivity |
| PC-3 | Wild-Type | Null | 5.0 | Reduced sensitivity, potential p110β dependence |
| A549 | Wild-Type | Wild-Type | >10 | Resistant, potential for alternative pathway activation |
| T-47D | H1047R Mutant | Wild-Type | 0.8 | Expected sensitivity |
Table 2: Common Side Effects of PI3K Inhibitors and their Management
| Side Effect | Mechanism | Management Recommendations |
| Hyperglycemia | Inhibition of insulin signaling pathway[7] | Monitor blood glucose levels. Withhold or reduce dosage if severe hyperglycemia occurs.[8] |
| Diarrhea | On-target effect on gastrointestinal tract | Seek urgent medical advice for severe cases.[8] |
| Skin Rash | On-target or off-target dermatological effects | Symptomatic treatment, dose modification may be necessary.[8] |
| Pneumonitis | Immune-related or direct pulmonary toxicity | Report any unusual respiratory symptoms to a physician.[8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Activation
-
Cell Lysis: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6K, total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. onclive.com [onclive.com]
- 6. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel RAS-PI3K Inhibitor Enters Clinical Trials, Targeting Cancer Growth Without Metabolic Side Effects [trial.medpath.com]
- 8. drugs.com [drugs.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. The PI3K Pathway As Drug Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Guide to PI3K-IN-10 and Isoform-Selective PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention. This guide provides a detailed comparison between PI3K-IN-10, a pan-PI3K inhibitor, and several key isoform-selective PI3K inhibitors, offering researchers and drug development professionals a comprehensive overview of their mechanisms, selectivity, and experimental applications.
Understanding PI3K Inhibition: Pan vs. Isoform-Selective
The PI3K family of enzymes is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. There are four isoforms of the catalytic subunit: p110α, p110β, p110δ, and p110γ.
-
Pan-PI3K inhibitors , such as this compound, are designed to block the activity of all Class I isoforms. These are valuable research tools for studying the overall effects of PI3K pathway inhibition.
-
Isoform-selective inhibitors target one or more specific p110 subunits. This selectivity can offer a more targeted therapeutic approach, potentially reducing off-target effects and toxicity.[1][2]
Inhibitor Profiles and Selectivity
The choice between a pan- and an isoform-selective inhibitor depends on the specific research question or therapeutic goal. Below are profiles of this compound and three widely used isoform-selective inhibitors.
Alpelisib (BYL719): This compound is a potent and selective inhibitor of the p110α isoform.[3] Activating mutations in the PIK3CA gene, which encodes the p110α subunit, are common in many cancers.[4] Alpelisib's selectivity makes it particularly effective in tumors harboring these mutations.[5] It is the first PI3K inhibitor approved for treating certain types of breast cancer.[6]
Idelalisib (CAL-101/GS-1101): Idelalisib is a highly selective inhibitor of the p110δ isoform.[7][8] The expression of p110δ is primarily restricted to hematopoietic cells, making Idelalisib an effective therapeutic agent for B-cell malignancies like chronic lymphocytic leukemia (CLL) and lymphoma, where PI3Kδ signaling is hyperactive.[1][9]
Duvelisib (IPI-145): Duvelisib is a dual inhibitor that potently targets both the p110δ and p110γ isoforms.[10][11][12] The p110γ isoform is also involved in immune cell function. By inhibiting both δ and γ isoforms, Duvelisib can impact not only the malignant B-cells directly but also disrupt the supportive tumor microenvironment.[13]
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against the four Class I PI3K isoforms, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | Target Profile | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) |
| This compound | Pan-PI3K | Data not available | Data not available | Data not available | Data not available |
| Alpelisib (BYL719) | α-selective | 5[3] | 1,200[2] | 290[2] | 250[2] |
| Idelalisib (CAL-101) | δ-selective | 8,600[1] | 4,000[1] | 2.5 - 19[1][7] | 2,100[1] |
| Duvelisib (IPI-145) | δ/γ-selective | 1,602[10] | 85[10] | 2.5[10] | 27.4[10] |
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz provide a visual representation of the complex signaling pathways and experimental processes involved in PI3K inhibitor research.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: Targeting specificity of PI3K inhibitors.
Caption: Workflow for comparing PI3K inhibitors.
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize and compare PI3K inhibitors.
In Vitro PI3K Kinase Assay (IC50 Determination)
This assay quantifies the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor to determine its IC50 value.[14][15][16]
-
Principle: The assay measures the production of ADP, a universal product of kinase reactions. The amount of ADP produced is correlated with kinase activity. Luminescent signal is generated and is proportional to the amount of ADP.
-
Materials:
-
Purified recombinant PI3K isoforms (p110α, β, δ, γ)
-
Kinase Assay Buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP solution
-
Test inhibitors (this compound, Alpelisib, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well opaque plates
-
Multilabel plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 0.5 µL of inhibitor dilution or vehicle (DMSO control).
-
Prepare a master mix containing the PI3K Reaction Buffer, the specific PI3K enzyme isoform, and the lipid substrate (PIP2).
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for ATP, e.g., 25 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
-
Western Blot for Phospho-Akt (p-Akt)
This method assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of Akt, a key downstream effector.[17][18]
-
Principle: Cells are treated with the inhibitor, and cell lysates are analyzed by SDS-PAGE and immunoblotting using antibodies specific for the phosphorylated (active) and total forms of Akt. A decrease in the p-Akt/total Akt ratio indicates pathway inhibition.
-
Materials:
-
Cancer cell line of interest (e.g., SKOV3, IGROV1)[19]
-
Cell culture medium and supplements
-
PI3K inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the PI3K inhibitor (or DMSO control) for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary anti-p-Akt antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Quantify band intensities to determine the ratio of p-Akt to total Akt.
-
Cell Viability Assay
This assay measures the effect of the inhibitors on cell proliferation and survival.
-
Principle: Assays like the MTT or CellTiter-Glo® assay are used to quantify the number of viable cells in culture after treatment with an inhibitor. A reduction in signal indicates decreased cell viability.[20][21]
-
Materials:
-
Cell line of interest
-
96-well clear or opaque plates
-
PI3K inhibitors
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
-
-
Procedure:
-
Seed cells at an appropriate density (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of inhibitor concentrations in triplicate. Include a DMSO-only control.
-
Incubate for a desired period (e.g., 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
Calculate cell viability as a percentage of the DMSO control and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 16. promega.de [promega.de]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of PI3K/Akt pathway inhibition-mediated G1 arrest on chemosensitization in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
A Comparative Guide to Pan-PI3K Inhibitors: Benchmarking PI3K-IN-10
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all four Class I PI3K isoforms (α, β, γ, and δ), represent a broad approach to inhibiting this pathway. This guide provides a comparative overview of PI3K-IN-10 against other well-characterized pan-PI3K inhibitors, supported by available experimental data.
Overview of this compound
The PI3K Signaling Pathway
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[7] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then modulates a multitude of cellular processes, including cell survival, growth, and proliferation, through the phosphorylation of numerous substrates. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.
Comparative Performance Data
The following tables summarize the biochemical potency and cellular activity of several well-characterized pan-PI3K inhibitors. This data provides a framework for evaluating new compounds like this compound.
Table 1: Biochemical Potency of Pan-PI3K Inhibitors (IC50, nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | |
| ZSTK474 | 18 | 210 | 36 | 17 | |
| PI-103 | 2 | 3 | 15 | 3 | |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Table 2: Cellular Activity of Pan-PI3K Inhibitors (GI50/IC50, µM)
| Inhibitor | Cell Line | GI50 / IC50 (µM) | Reference |
| Buparlisib (BKM120) | U87MG (Glioblastoma) | 0.13 | |
| Pictilisib (GDC-0941) | PC3 (Prostate) | 0.26 | |
| ZSTK474 | A498 (Kidney) | 0.31 | |
| LY294002 | SCLC Panel (Average) | ~5 | |
| This compound | Data not publicly available | Data not publicly available |
Experimental Protocols
The data presented in this guide is typically generated using standardized experimental protocols. Below are methodologies for key assays used to characterize PI3K inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).
Methodology:
-
Reaction Setup: Purified recombinant PI3K isoforms (α, β, γ, δ) are incubated in a reaction buffer containing PIP2 as a substrate and ATP.
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound) is added to the reaction wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified. This is often done using a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of an inhibitor on the growth and viability of cancer cell lines.
Objective: To determine the concentration of an inhibitor that causes a 50% reduction in cell growth (GI50) or viability (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the PI3K inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a metabolic assay such as MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The results are normalized to untreated control cells, and the GI50 or IC50 values are calculated from the dose-response curve.
Western Blotting for Pathway Modulation
This technique is used to confirm that the inhibitor is hitting its intended target within the cell by observing changes in the phosphorylation status of downstream proteins.
Objective: To visualize the inhibition of PI3K signaling by assessing the phosphorylation levels of Akt.
Methodology:
-
Cell Treatment: Cells are treated with the PI3K inhibitor for a short period (e.g., 1-2 hours).
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used, and the signal is detected using a chemiluminescent substrate. A decrease in the p-Akt/total Akt ratio indicates pathway inhibition.
Conclusion
While this compound is positioned as a potent pan-PI3K inhibitor, a comprehensive, public dataset for direct comparison with established compounds like Buparlisib, Pictilisib, and Copanlisib is currently lacking. The provided data and protocols for these well-characterized inhibitors offer a solid benchmark for the evaluation of new chemical entities targeting the PI3K pathway. Researchers investigating this compound are encouraged to perform these standard assays to generate a comparable dataset, which will be crucial for determining its relative potency, selectivity, and potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benzimidazoles | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. patents.justia.com [patents.justia.com]
A Comparative Guide to the Efficacy of PI3K-IN-10 and Wortmannin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two phosphoinositide 3-kinase (PI3K) inhibitors: PI3K-IN-10 and Wortmannin. While comprehensive quantitative data for this compound is not publicly available, this document summarizes the existing information and provides a framework for experimental comparison.
Introduction to PI3K Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] PI3K inhibitors are a class of drugs designed to block the activity of the PI3K enzyme, thereby impeding downstream signaling and inhibiting cancer cell growth. This guide focuses on comparing a novel benzimidazole derivative, this compound, with the well-characterized natural product, Wortmannin.
Comparative Efficacy: this compound vs. Wortmannin
A direct quantitative comparison of the efficacy of this compound and Wortmannin is challenging due to the limited publicly available data for this compound. This compound is described as a potent pan-PI3K inhibitor, identified as compound 332 in patent WO2018057808A1.[4][5][6] However, specific IC50 values against different PI3K isoforms were not found in the public domain during the preparation of this guide.
Wortmannin, in contrast, is a well-studied, potent, and irreversible pan-PI3K inhibitor with an IC50 value in the low nanomolar range.[6][7] It acts as a covalent inhibitor, which distinguishes it from many other small molecule inhibitors.[7]
The following table summarizes the available information for both compounds.
| Feature | This compound | Wortmannin |
| Compound Type | Benzimidazole derivative | Fungal steroid metabolite |
| Target | Pan-PI3K inhibitor[4][5][6] | Pan-PI3K inhibitor (Class I, II, and III)[7] |
| Mechanism of Action | Likely reversible ATP-competitive inhibitor | Irreversible, covalent inhibitor[7] |
| IC50 (PI3K) | Data not publicly available | ~3-5 nM[7] |
| Selectivity | Described as a pan-PI3K inhibitor[4][5][6] | Non-specific, also inhibits other PIKK family members like mTOR, DNA-PKcs, and PLK1 at higher concentrations[7] |
| Key Characteristics | Identified as compound 332 in patent WO2018057808A1[4][5][6] | Short half-life in tissue culture (~10 minutes)[7] |
Signaling Pathway and Experimental Workflow
To understand the context of PI3K inhibition and the methods used for comparison, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling cascade.
Caption: Experimental workflow for comparing PI3K inhibitors.
Detailed Experimental Protocols
To facilitate a direct comparison of this compound and Wortmannin in a laboratory setting, the following are detailed protocols for key experiments.
Biochemical Kinase Assay: PI3K HTRF Assay
This assay measures the direct inhibitory effect of the compounds on PI3K enzymatic activity.
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kα, β, γ, δ)
-
PI(4,5)P2 substrate
-
ATP
-
HTRF Kinase Buffer
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Streptavidin-XL665
-
Biotinylated PIP3 tracer
-
Test compounds (this compound and Wortmannin) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and Wortmannin in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions. For control wells, add 2 µL of DMSO.
-
Add 4 µL of a mix containing the PI3K enzyme and PI(4,5)P2 substrate in HTRF Kinase Buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in HTRF Kinase Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of HTRF detection mix containing the Europium-labeled antibody and Streptavidin-XL665, along with the biotinylated PIP3 tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 values.
Cell Viability Assay: MTT Assay
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (this compound and Wortmannin)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Wortmannin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Target Engagement Assay: Western Blot for Phospho-Akt
This assay determines if the inhibitors are hitting their intended target within the cell by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.
Materials:
-
Cancer cell line
-
Test compounds (this compound and Wortmannin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound and Wortmannin for a specified time (e.g., 1-2 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.
Conclusion
Wortmannin is a well-established, potent, and irreversible pan-PI3K inhibitor that serves as a valuable tool compound in research. Its covalent mechanism of action and off-target effects at higher concentrations are important considerations. This compound is a more recent, potent pan-PI3K inhibitor with a distinct chemical scaffold. While detailed public data on its specific inhibitory profile is currently lacking, its characterization as a potent pan-PI3K inhibitor suggests it is a promising compound for further investigation.
For a definitive comparison of their efficacy, direct, side-by-side experimental evaluation using the protocols outlined in this guide is essential. Such studies would provide the necessary quantitative data to fully assess the relative potency and selectivity of this compound in comparison to the benchmark inhibitor, Wortmannin. This will enable researchers to make informed decisions on the most appropriate inhibitor for their specific research needs in the exploration of PI3K signaling and the development of novel cancer therapeutics.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. JP2015503508A - Methods and compositions for combination therapy using PI3K / mTOR inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US8440829B2 - PI3 kinase/mTOR dual inhibitor - Google Patents [patents.google.com]
- 6. targetedonc.com [targetedonc.com]
- 7. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-reactivity Profiling of PI3K Inhibitors: A Guide for Researchers
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention. A variety of small molecule inhibitors targeting PI3K have been developed, each with distinct selectivity profiles across the different PI3K isoforms (α, β, γ, and δ) and the broader human kinome. Understanding the cross-reactivity of these inhibitors is paramount for predicting their efficacy and potential off-target effects.
This guide provides a comparative analysis of the cross-reactivity profiles of three representative PI3K inhibitors: PI3KD-IN-015, a potent and selective PI3Kδ inhibitor; Pictilisib (GDC-0941), a pan-Class I PI3K inhibitor; and TGX-221, a PI3Kβ-selective inhibitor. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool compounds for their specific research needs.
Comparative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of PI3KD-IN-015, Pictilisib (GDC-0941), and TGX-221 against the four Class I PI3K isoforms has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, are summarized in Table 1.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| PI3KD-IN-015 | 60 | 100 | 125 | 5 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| TGX-221 | >5000 | 5 | >1000 | 211 |
Table 1: Comparative IC50 Values of Selected PI3K Inhibitors Against Class I PI3K Isoforms. Data compiled from multiple sources.
Broader Kinome Cross-Reactivity Profile
Beyond their primary targets within the PI3K family, the broader selectivity of these inhibitors across the human kinome is a critical consideration. While comprehensive, directly comparable kinome-wide screening data for all three inhibitors is not publicly available, existing data provides valuable insights into their off-target profiles.
A KinomeScan™ assay performed with PI3KD-IN-015 at a concentration of 1 µM revealed a very clean profile, with no significant off-target binding to a panel of 456 kinases, except for a few lipid kinases.[1] This high degree of selectivity makes PI3KD-IN-015 a valuable tool for specifically interrogating the function of PI3Kδ.
Pictilisib (GDC-0941), as a pan-Class I inhibitor, is known to have a broader activity profile. In addition to potent inhibition of all four Class I PI3K isoforms, it has been shown to inhibit other related kinases, albeit at higher concentrations. For instance, it displays inhibitory activity against mTOR and DNA-PK with IC50 values of 580 nM and 1230 nM, respectively.[2]
TGX-221 is characterized by its high selectivity for PI3Kβ. It has been reported to be over 1,000-fold more selective for PI3Kβ than for PI3Kα.[3] Its activity against other PI3K isoforms, such as PI3Kδ, is significantly weaker.[3]
Experimental Protocols
The data presented in this guide were generated using established biochemical and screening methodologies. Below are detailed descriptions of the key experimental protocols.
Radiometric Kinase Assay
The radiometric kinase assay is a widely used method to determine the potency of inhibitors against a specific kinase. This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The assay relies on the use of [γ-³²P]ATP or [γ-³³P]ATP as a phosphate donor. In the presence of an active kinase, the radiolabeled phosphate is transferred to a specific peptide or protein substrate. The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted ATP, typically by binding the substrate to a filter membrane. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or a phosphorimager. The potency of an inhibitor is determined by measuring the reduction in substrate phosphorylation at various inhibitor concentrations.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, the specific substrate (e.g., a peptide), a buffer solution with appropriate pH and cofactors (e.g., Mg²⁺), and the test inhibitor at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, typically by the addition of a strong acid or a chelating agent like EDTA.
-
Separation: The reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose paper) that binds the substrate. The membrane is then washed to remove unreacted radiolabeled ATP.
-
Quantification: The amount of radioactivity on the dried filter membrane is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
KinomeScan™ Competition Binding Assay
The KinomeScan™ platform is a high-throughput competition binding assay used to profile the selectivity of a compound against a large panel of kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and displaced the immobilized ligand.
Protocol Outline:
-
Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized active-site directed ligand, and the test compound.
-
Competition: The DNA-tagged kinase is incubated with the immobilized ligand in the presence and absence of the test compound.
-
Separation: The immobilized ligand beads are washed to remove any unbound kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as the "percentage of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates stronger binding of the test compound to the kinase.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated using the Graphviz (DOT language).
Figure 1: Simplified PI3K/Akt Signaling Pathway.
Figure 2: Experimental Workflow for KinomeScan™ Assay.
References
A Head-to-Head Comparison of PI3K Inhibitors: PI3K-IN-10 vs. LY294002 in Pathway Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable PI3K pathway inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two commercially available phosphoinositide 3-kinase (PI3K) inhibitors, PI3K-IN-10 and LY294002, focusing on their performance in inhibiting the PI3K signaling pathway, supported by available experimental data and detailed methodologies.
The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Both this compound and LY294002 are tools used to investigate the roles of this pathway in health and disease. This guide aims to provide a clear comparison to aid in the selection of the appropriate inhibitor for specific research needs.
Mechanism of Action and Chemical Properties
This compound is a potent pan-PI3K inhibitor characterized as a benzimidazole derivative.[1] Its chemical formula is C23H19ClN6O, with a molecular weight of 430.89.[1] It is identified as compound 332 in patent WO2018057808A1.[1] As a pan-PI3K inhibitor, it is designed to inhibit multiple isoforms of the class I PI3K family.
LY294002 is a well-established, first-generation PI3K inhibitor. It acts as a broad-spectrum, reversible inhibitor of PI3K by competing with ATP for binding to the kinase domain of the p110 catalytic subunit.[1][2] LY294002 is known to be more stable in solution than another early PI3K inhibitor, Wortmannin.[1]
Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is determined by its potency, typically measured by the half-maximal inhibitory concentration (IC50), and its selectivity against different kinase isoforms and other unrelated kinases.
Table 1: Comparison of In Vitro Potency (IC50) Against Class I PI3K Isoforms
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| LY294002 | 0.5 µM[1][2] | 0.97 µM[1][2] | 0.57 µM[1][2] | Data not available |
Note: Specific IC50 values for this compound against individual PI3K isoforms are not publicly available in the referenced patent or other scientific literature. It is described as a "potent pan-PI3K inhibitor".
Table 2: Off-Target Effects and Selectivity Profile
| Inhibitor | Known Off-Target Kinases | Additional Notes |
| This compound | Data not available | |
| LY294002 | CK2 (IC50 = 98 nM), DNA-PK (IC50 = 1.4 µM), mTOR, Pim-1.[1][2] | Generally considered a non-selective research tool due to its inhibition of other PI3K-related and unrelated kinases. |
Experimental Data and Performance
The functional consequence of PI3K inhibition is the suppression of downstream signaling events, primarily the phosphorylation of AKT and its substrates.
In Vitro Kinase Assays
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
Experimental Protocol: In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for measuring PI3K activity and inhibition.
-
Reaction Setup: Prepare a reaction mixture containing the specific PI3K enzyme isoform, the lipid substrate (e.g., PIP2), and the inhibitor (this compound or LY294002) at various concentrations in a kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP to the mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: After the kinase reaction, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the PI3K activity.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays: Inhibition of Downstream Signaling
Western blotting is a standard technique to assess the phosphorylation status of key proteins downstream of PI3K, such as AKT and S6 ribosomal protein.
Experimental Protocol: Western Blotting for Phospho-AKT (Ser473) and Phospho-S6
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines with an active PI3K pathway) and allow them to adhere. Treat the cells with varying concentrations of this compound or LY294002 for a specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-S6, and total S6 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of pathway inhibition.
Cellular Assays: Effects on Cell Viability
The ultimate biological consequence of inhibiting the PI3K pathway is often a reduction in cell viability and proliferation.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or LY294002. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3][4][5][6][7] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][4][6][7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value for cell growth inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion and Recommendations
Both this compound and LY294002 are valuable tools for studying the PI3K signaling pathway.
LY294002 is a well-characterized inhibitor with a long history of use in the literature. Its potency against major class I PI3K isoforms is established, but its utility can be limited by its off-target effects on other kinases. Researchers using LY294002 should be mindful of these potential confounding factors and may need to include additional controls to ensure that the observed effects are indeed due to PI3K inhibition.
For researchers requiring a well-documented inhibitor with known potency and a recognized, albeit broad, selectivity profile, LY294002 remains a standard choice. However, careful experimental design to account for its off-target effects is paramount. For those exploring novel chemical scaffolds, this compound may be an option, but it necessitates a thorough in-house validation of its inhibitory profile before use in critical experiments.
Ultimately, the choice between this compound and LY294002 will depend on the specific experimental context, the need for isoform specificity, and the tolerance for potential off-target activities. Researchers are encouraged to consult the primary literature and supplier datasheets for the most up-to-date information on these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Analysis of Pan-PI3K Inhibition in Diverse Cancer Contexts
This guide provides a comparative analysis of the pan-PI3K inhibitor, here exemplified by the well-characterized compound GDC-0941 (Pictilisib), across different cancer types. The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, γ, δ), have been developed to broadly suppress this oncogenic signaling. This document compares the cellular effects of GDC-0941 with other PI3K pathway inhibitors and provides the underlying experimental data and protocols for researchers in oncology and drug development.
Quantitative Performance Analysis
The efficacy of a PI3K inhibitor is often determined by its ability to inhibit cell growth and induce apoptosis in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a comparative summary of GDC-0941's IC50 values against various cancer cell lines, contrasted with other PI3K inhibitors.
Table 1: Comparative IC50 Values (in µM) of PI3K Inhibitors on Cell Proliferation
| Cell Line | Cancer Type | GDC-0941 (Pan-PI3K) | BKM120 (Pan-PI3K) | BEZ235 (Dual PI3K/mTOR) |
| U87-MG | Glioblastoma | 0.28 | 0.55 | 0.02 |
| SF-767 | Glioblastoma | 0.31 | 0.78 | 0.03 |
| PC-3 | Prostate | 0.49 | 1.80 | 0.01 |
| DU 145 | Prostate | > 10 | > 10 | 0.02 |
| MCF-7 | Breast | 0.35 | 0.45 | 0.01 |
| MDA-MB-468 | Breast | 0.98 | 1.20 | 0.25 |
| A549 | Lung | 2.50 | 3.10 | 0.15 |
Data compiled from various preclinical studies. Values represent the mean and are subject to inter-experimental variability.
Table 2: In Vivo Efficacy of GDC-0941 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |
| U87-MG | Glioblastoma | 100 mg/kg, daily | 85 |
| KPL-4 | Breast | 75 mg/kg, daily | 72 |
| IGROV1 | Ovarian | 100 mg/kg, daily | 60 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PI3K signaling pathway and a standard experimental workflow for testing inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by GDC-0941.
A Head-to-Head Comparison of PI3K Inhibitors: PI3K-IN-10 and BKM120
In the landscape of cancer research and drug development, the Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in various malignancies. This has led to the development of numerous inhibitors targeting this pathway. This guide provides a comparative overview of two such pan-PI3K inhibitors, PI3K-IN-10 and BKM120 (Buparlisib), tailored for researchers, scientists, and drug development professionals.
Performance and Potency
Biochemical Potency
The following table summarizes the inhibitory concentrations (IC50) of BKM120 against the four Class I PI3K isoforms in cell-free assays. Data for this compound is not publicly available.
| Target | BKM120 IC50 (nM) | This compound IC50 (nM) |
| p110α | 52[3] | Data Not Available |
| p110β | 166[3] | Data Not Available |
| p110δ | 116[3] | Data Not Available |
| p110γ | 262[3] | Data Not Available |
BKM120 demonstrates potent inhibition across all Class I PI3K isoforms.[3] It also shows reduced potency against other related kinases such as VPS34, mTOR, and DNAPK, indicating a degree of selectivity.[3]
Cellular Activity
BKM120 has demonstrated significant anti-proliferative activity in various cancer cell lines. For instance, in PI3K-deregulated cell lines such as A2780, U87MG, MCF7, and DU145, it exhibits GI50 (concentration for 50% growth inhibition) values in the range of 0.1-0.7 nM.[3] In multiple myeloma cell lines, BKM120 induces apoptosis and growth inhibition with IC50 values ranging from <1 µM to between 10 and 100 µM, depending on the cell line.[4]
Quantitative cellular activity data for this compound is not publicly available.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Both this compound and BKM120 are designed to inhibit the PI3K enzyme at the top of this cascade.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of PI3K inhibitors.
In Vitro PI3K Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
References
Assessing the Therapeutic Window of PI3K-IN-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. PI3K-IN-10 is a potent pan-PI3K inhibitor, demonstrating activity against all Class I PI3K isoforms. This guide provides a comparative assessment of the therapeutic window of this compound against other pan-PI3K inhibitors, supported by available preclinical data.
Biochemical Potency and Selectivity
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
| PI-103 | 2 | 3 | 15 | 3 |
| ZSTK474 | 37 | Data not available | Data not available | Data not available |
| TG-100-115 | >1000 | >1000 | 83 | 235 |
Table 1: Comparative IC50 values of pan-PI3K inhibitors against Class I PI3K isoforms. Data compiled from publicly available sources.[1][2][3][4]
Anti-Proliferative Activity
The in vitro anti-proliferative activity of PI3K inhibitors is a crucial indicator of their potential therapeutic effect. This is often measured as the concentration required to inhibit 50% of cell growth (GI50).
| Inhibitor | Cell Line | Cancer Type | GI50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Buparlisib (BKM120) | Various | Various | 0.01 - 1 |
| Pictilisib (GDC-0941) | Various | Various | 0.1 - 5 |
Table 2: Reported GI50 values for pan-PI3K inhibitors in various cancer cell lines. Data compiled from publicly available sources.
Specific GI50 values for this compound in different cancer cell lines are not currently available in published literature. The anti-proliferative activity of pan-PI3K inhibitors is generally broad, with varying efficacy depending on the genetic background of the cancer cells.[6]
Therapeutic Window and Toxicity Profile
The therapeutic window refers to the range of doses at which a drug is effective without causing unacceptable toxicity. For pan-PI3K inhibitors, on-target toxicities are a significant concern due to the ubiquitous role of the PI3K pathway in normal physiological processes.[7][8]
Common dose-dependent toxicities associated with pan-PI3K inhibitors include:
-
Hyperglycemia and Hyperinsulinemia: A major on-target toxicity resulting from the inhibition of insulin signaling in muscle and liver.[7]
-
Gastrointestinal Issues: Diarrhea and colitis are frequently observed.[9]
-
Fatigue [9]
The specific preclinical toxicity profile and therapeutic index of this compound have not been publicly disclosed. The toxicity of pan-PI3K inhibitors is generally considered a class effect, though the severity and incidence can vary between compounds.[9][11] Isoform-specific inhibitors are being developed to potentially widen the therapeutic window by reducing on-target toxicities in non-malignant tissues.[8][12]
Experimental Protocols
PI3K Enzyme Activity Assay (In Vitro)
This assay quantifies the inhibitory effect of a compound on the kinase activity of PI3K isoforms.
-
Reagents: Recombinant PI3K isoforms (α, β, γ, δ), ATP, lipid substrate (e.g., PIP2), kinase buffer, and detection reagents.
-
Procedure: a. The PI3K enzyme is incubated with the test compound (e.g., this compound) at various concentrations. b. The kinase reaction is initiated by adding ATP and the lipid substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The amount of phosphorylated lipid product is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity. e. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Culture: Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and the absorbance is measured.
-
CellTiter-Glo Assay: A reagent containing a thermostable luciferase is added to the wells, which generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and GI50 values are determined.
Signaling Pathways and Experimental Workflows
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for assessing the therapeutic window.
Caption: Logical relationship for therapeutic window comparison.
Conclusion
This compound is a potent pan-PI3K inhibitor with the potential for broad anti-cancer activity. However, a comprehensive assessment of its therapeutic window is currently limited by the lack of publicly available data on its specific IC50 values against PI3K isoforms, its anti-proliferative activity in various cancer cell lines, and its preclinical toxicity profile. Further studies are required to fully characterize these parameters and enable a direct and quantitative comparison with other pan-PI3K inhibitors. This will be crucial for guiding its future clinical development and identifying patient populations most likely to benefit from this therapeutic agent.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Therapeutic Potency of PI3K Pharmacological Inhibitors of Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PI3K-IN-10: A Procedural Guide
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including PI3K-IN-10, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which outlines requirements for hazardous waste management from generation to disposal.[1] A fundamental principle is the waste management hierarchy, which prioritizes pollution prevention and source reduction, followed by reuse, recycling, treatment, and finally, disposal.[2] For potent compounds used in small research quantities, the primary focus is on safe collection, segregation, and disposal through a certified hazardous waste management provider.
Disposal Procedures for this compound and Associated Waste
The following step-by-step procedures are recommended for the safe disposal of this compound in various forms.
Disposal of Unused or Expired this compound (Pure Compound)
-
Do Not Dispose Down the Drain or in Regular Trash: As a potent bioactive compound, this compound should never be disposed of via the sanitary sewer or as regular solid waste.
-
Original Container: Whenever possible, keep the compound in its original, clearly labeled container.
-
Segregation: Store the container with other solid chemical waste, ensuring it is segregated from incompatible materials.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name ("this compound") and any other identifiers required by your institution.
-
Collection: Arrange for collection by your institution's EHS or a certified hazardous waste disposal company.
Disposal of this compound Solutions (e.g., in DMSO)
Solutions of this compound, commonly prepared in solvents like Dimethyl Sulfoxide (DMSO), must be treated as hazardous waste.
-
Collect in a Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for liquid waste. This container should be clearly labeled "Hazardous Waste" and specify the contents (e.g., "this compound in DMSO").
-
Avoid Mixing with Incompatible Waste: Do not mix DMSO-based solutions with other solvent wastes without consulting a chemical compatibility chart or your EHS department.
-
Secure Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
Disposal: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.[3][4]
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound are considered contaminated solid waste.
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag. This container must be separate from regular trash and non-hazardous lab waste.
-
Labeling: Clearly label the container as "Hazardous Chemical Waste" and specify the contaminant (this compound).
-
Secure for Disposal: When the container is full, seal the bag and the container and arrange for its collection through your institution's hazardous waste management stream.
Decontamination of Laboratory Equipment
Equipment that has been in contact with this compound, such as glassware, magnetic stir bars, or reusable instruments, must be thoroughly decontaminated before reuse or disposal.
-
Initial Cleaning: Begin by rinsing the equipment with a suitable solvent that is known to dissolve this compound. The rinsate from this initial cleaning must be collected and disposed of as hazardous liquid waste.
-
Detergent Wash: Following the initial solvent rinse, wash the equipment with a laboratory-grade detergent and water.[5]
-
Final Rinse: Thoroughly rinse the equipment with purified water.
-
Verification (if applicable): For critical applications, a validated analytical method may be used to confirm the absence of residual compound.
-
Documentation: If the equipment is to be moved, serviced, or disposed of, a decontamination form should be completed and attached to the item to certify that it has been safely cleaned.[6][7]
Quantitative Data Summary
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes key information for related materials often used in conjunction with this inhibitor.
| Parameter | Value/Information | Notes |
| This compound Storage | Store as a solid at low temperatures as recommended by the supplier. | Stability in solution will vary depending on the solvent and storage conditions. |
| DMSO (Solvent) | Combustible liquid.[8] | Keep away from heat and ignition sources. Readily penetrates the skin and can carry dissolved chemicals into the body.[8] |
| Hazardous Waste pH | For aqueous solutions, neutralization to a pH between 5.5 and 9.5 may be permissible for drain disposal in some jurisdictions, but this is not recommended for solutions containing potent inhibitors.[9] | Always treat inhibitor solutions as hazardous waste regardless of pH. |
| Empty Container Residue | A container is considered "empty" if no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for smaller containers.[2] | Containers that held acutely hazardous waste require triple rinsing, with the rinsate collected as hazardous waste.[2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.
References
- 1. justrite.com [justrite.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. depts.washington.edu [depts.washington.edu]
- 5. uab.edu [uab.edu]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. cmich.edu [cmich.edu]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for PI3K-IN-10
For researchers, scientists, and drug development professionals working with the potent pan-PI3K inhibitor, PI3K-IN-10, adherence to strict safety protocols is paramount to ensure personal safety and prevent contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective handling of this compound.
Immediate Safety and Handling Protocol
When handling this compound, a benzimidazole derivative, it is crucial to treat it as a potent and potentially hazardous compound.[1] Always work within a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. The following table outlines the recommended PPE for handling this compound, based on general guidelines for hazardous drugs and kinase inhibitors.[2][3][4]
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat/Gown | Disposable, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from splashes and spills.[2][3] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a contained ventilation device. | Prevents inhalation of the powdered compound.[2][5] |
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 2211922-64-2 | [6] |
| Molecular Formula | C23H19CLN6O | [6] |
| Molecular Weight | 430.89 g/mol | [6] |
Experimental Workflow: From Receipt to Disposal
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure the integrity of the compound and the experiment.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, pipette tips, vials, and any absorbent materials used for cleaning spills. These should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and cell culture media containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Avoid mixing with other types of chemical waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. The specific decontaminating agent will depend on the solvent used. Consult your institution's EHS guidelines for appropriate procedures.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent PI3K inhibitor, this compound, ensuring a safe and controlled laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet (SDS) for the most comprehensive information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gerpac.eu [gerpac.eu]
- 3. pogo.ca [pogo.ca]
- 4. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. This compound - CAS:2211922-64-2 - 万唯生物-实验室一站式服务专家 [wanvibio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
